Product packaging for Diethylenetriaminepentaacetate(Cat. No.:CAS No. 14047-41-7)

Diethylenetriaminepentaacetate

Cat. No.: B1229326
CAS No.: 14047-41-7
M. Wt: 388.31 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-I
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Description

Contextualization as an Aminopolycarboxylic Acid Chelating Agent

DTPA belongs to the class of compounds known as aminopolycarboxylic acids (APCAs). beloit.edu These molecules are characterized by having one or more nitrogen atoms connected to multiple carboxyl groups. wikipedia.org This specific arrangement allows them to act as multidentate ligands, meaning they can form multiple bonds with a single metal ion. The process, known as chelation, involves the ligand wrapping around the central metal ion to form a stable, water-soluble complex called a chelate. wikipedia.org

The structure of DTPA, which can be seen as an extended version of the more widely known Ethylenediaminetetraacetic acid (EDTA), is potentially an octadentate ligand, capable of forming up to eight bonds with a metal ion. researchgate.netrsc.org This structural feature gives DTPA a very high affinity for metal cations, and the formation constants for its complexes are approximately 100 times greater than those of EDTA, signifying a higher stability. researchgate.netrsc.org This strong binding capacity is crucial for its function in sequestering metal ions and preventing them from participating in undesirable chemical reactions. chemicalbook.com

Table 1: Physicochemical Properties of Diethylenetriaminepentaacetate

PropertyValue
Chemical Formula C₁₄H₂₃N₃O₁₀
Molar Mass 393.35 g·mol⁻¹
Appearance White crystalline solid researchgate.netsigmaaldrich.com
Melting Point 219-220 °C (decomposes) sigmaaldrich.comirochelating.com
Solubility in Water Slightly soluble; <0.5 g/100 mL at 20 °C researchgate.netnih.gov

Historical Development and Evolution of Chelation Science

The scientific foundation for the use of compounds like DTPA lies in the historical development of coordination chemistry and chelation science. The first synthesis of an APCA, nitrilotriacetic acid (NTA), was accomplished by Heintz in 1862. wikipedia.org However, the field saw a significant leap forward in 1935 when Ferdinand Münz synthesized EDTA. rsc.org The primary motivation for this invention was to improve textile dyeing processes by sequestering hard water ions like calcium (Ca²⁺) and magnesium (Mg²⁺) that interfered with the dyes. rsc.org

Around the same period, researchers began to explore the biological effects of these compounds. It was discovered that EDTA could be used as an anticoagulant and, subsequently, in chelation therapies to treat heavy metal poisoning, such as lead toxicity. rsc.org These early successes with EDTA paved the way for the development of more complex and powerful chelating agents. Scientists reasoned that polyaminopolycarboxylic acids would be even more effective chelators, leading to the synthesis and study of molecules like DTPA. rsc.org This evolution was driven by the need for agents with higher stability constants and greater specificity for certain metal ions, particularly for challenging applications like the decorporation of radioactive elements. rsc.org

Fundamental Role and Broad Significance Across Diverse Scientific Disciplines

The robust chelating properties of DTPA have established it as a vital tool in a multitude of scientific fields. Its ability to control metal ions translates into a wide array of practical applications.

Medicine: DTPA is famously used in Magnetic Resonance Imaging (MRI). When complexed with gadolinium (Gd³⁺), it serves as a contrast agent that enhances the clarity of images. researchgate.netchemicalbook.com It is also approved for treating internal contamination with radioactive transuranic elements like plutonium, americium, and curium, as it forms stable, excretable complexes with these metals. researchgate.netacs.org More recently, research has explored its use in treating post-COVID-19 anosmia by chelating excess calcium ions in nasal mucus. rsc.org

Industrial Processes: In the pulp and paper industry, DTPA is used in large quantities to chelate metal ions like iron and manganese. chemicalbook.comirochelating.com These metals can catalyze the decomposition of hydrogen peroxide, a key chemical used in the chlorine-free bleaching of paper. DTPA deactivates these metals, preserving the bleaching agent. researchgate.net It is also employed in water treatment to prevent the formation of scale and corrosion in pipelines and boilers. chemicalbook.com

Agriculture: In agriculture, DTPA serves as a chelating agent for micronutrient fertilizers. chemicalbook.com It complexes with essential nutrients like iron (Fe), zinc (Zn), and manganese (Mn), keeping them soluble and bioavailable for plant uptake, especially in alkaline soils. rsc.orgchemicalbook.com

Environmental Science: Researchers have investigated the use of DTPA in the phytoextraction of heavy metals and metalloids from contaminated soils. By increasing the solubility and mobility of contaminants like selenium, DTPA can enhance their uptake by plants, offering a potential strategy for soil remediation.

Cosmetics: DTPA and its salts are used in over 150 cosmetic products. researchgate.net They act as sequestering agents that bind with calcium and magnesium ions in water, preventing these ions from interfering with the performance of soaps and cleansers. researchgate.net

Table 2: Logarithm of Stability Constants (log K) for DTPA with Various Metal Ions

This table presents the logarithm of the stability constant (log K) for the 1:1 complex between DTPA and various metal cations. A higher log K value indicates a more stable complex.

Metal IonChargeLog K
IronFe³⁺28.6
MercuryHg²⁺26.8
CopperCu²⁺21.5
NickelNi²⁺20.3
LeadPb²⁺18.8
ZincZn²⁺18.5
CadmiumCd²⁺19.0
CobaltCo²⁺19.0
ManganeseMn²⁺15.6
CalciumCa²⁺10.8
MagnesiumMg²⁺9.3

(Data sourced from reference researchgate.net)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N3O10-5 B1229326 Diethylenetriaminepentaacetate CAS No. 14047-41-7

Properties

CAS No.

14047-41-7

Molecular Formula

C14H18N3O10-5

Molecular Weight

388.31 g/mol

IUPAC Name

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-5

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-I

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-]

Other CAS No.

14047-41-7

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Diethylenetriaminepentaacetate

Strategies for Functionalization and Analogue Synthesis

The functionalization of DTPA can be broadly categorized by the site of modification: the peripheral carboxyl groups or the central amine backbone. These strategies allow for the synthesis of a wide range of analogues with tailored properties.

Amide Linkage Derivatization

A prevalent strategy for modifying DTPA involves the formation of amide bonds using its carboxylic acid groups. The most common precursor for this reaction is cyclic DTPA dianhydride (DTPA-DA), which is formed by treating DTPA with acetic anhydride (B1165640) and a base like pyridine (B92270). iaea.org This dianhydride can then react with amine-containing molecules to form DTPA-bis(amides). benthamopenarchives.com

However, a significant challenge in this approach is the frequent co-formation of DTPA-mono-amide and bis-amide products, which can be difficult to separate. researchgate.net This lack of selectivity can lead to low yields of the desired mono-conjugated product, which is often required for attaching DTPA to a single point on a larger molecule like a peptide or antibody. kyoto-u.ac.jpnih.gov To address this, methods for the exclusive synthesis of DTPA-mono-amides have been developed. These often involve alternative activation methods or the use of protecting groups. researchgate.netresearchgate.net For instance, one approach involves activating a single carboxyl group with isobutyl chloroformate before reacting it with an amine. umons.ac.be Another strategy is the synthesis of a monoreactive DTPA derivative where four of the five carboxylic acids are protected as tert-butyl esters, leaving only one available for coupling. nih.gov

Interactive Table 1: Selected Reaction Conditions for DTPA-mono-amide Synthesis.

Activating Agent Amine Substrate Solvent Conditions Yield (%) Reference
DCC D-Glucosamine DMF/Pyridine Ultrasound, 2h 85 researchgate.net
EDC D-Glucosamine DMF/Pyridine Ultrasound, 3h 80 researchgate.net
Isobutyl Chloroformate Methylamine Acetonitrile (B52724) Not specified Not specified umons.ac.be
mDTPA* Peptide on resin Not specified Solid-phase 31.8 (overall) nih.gov

Note: mDTPA refers to a monoreactive DTPA derivative with four carboxylates protected as tert-butyl esters.

Direct Core Functionalization

Direct core functionalization involves modifying the central diethylenetriamine (B155796) backbone of the molecule, rather than the pendant carboxylate arms. This approach allows for the creation of DTPA analogues with fundamentally altered structures and properties.

One example is the synthesis of a DTPA analogue where a 1,8-naphthalimide (B145957) chromophore is incorporated into the central nitrogen atom of the DTPA framework. rsc.org This creates a bifunctional molecule that combines the chelating properties of DTPA with the fluorescent properties of the naphthalimide group, making it suitable for dual-modal imaging (MRI and optical imaging). rsc.org Another advanced strategy involves a de novo synthesis that builds a functionalized triamine core from the start, using Nα-benzyloxycarbonyl-2,3-diaminopropionic acid as a starting material to assemble the target molecule. google.com This convergent synthesis strategy offers precise control over the placement of functional groups on the chelator's core. google.com

Synthesis of Pyridine-Containing DTPA-like Ligands

To enhance the stability and modify the electronic properties of DTPA-metal complexes, researchers have incorporated pyridine rings into the ligand's structure. A notable example is the synthesis of a novel, potentially octadentate ligand where the two terminal carboxymethyl groups of DTPA are replaced by 6-hydroxymethyl-2-pyridylmethyl groups. google.com This synthesis was achieved in five steps and was designed to create a more efficient chelator for trivalent lanthanide ions like Gadolinium (Gd³⁺). google.com The resulting neutral Gd(III) complex was found to be stable and suitable for biomedical applications such as MRI contrast agents. google.com The inclusion of the pyridine group can lead to complexes with different coordination geometries and improved relaxivity, a key parameter for MRI contrast agents. google.comnih.gov

Chemo-selectivity in Diethylenetriaminepentaacetate Derivatization

Chemo-selectivity is crucial in the synthesis of DTPA derivatives, particularly when creating mono-functionalized conjugates for attachment to biomolecules. The goal is to direct a reaction to a specific functional group while leaving others intact.

A primary challenge demonstrating the need for chemo-selectivity is the reaction between DTPA dianhydride and amines, which can non-selectively produce a mixture of mono- and bis-amide products. researchgate.netkyoto-u.ac.jp To achieve selective mono-amidation, strategies have been devised that go beyond simple anhydride chemistry. One successful approach is the synthesis of monoreactive DTPA reagents where four of the five carboxyl groups are protected, typically as tert-butyl esters. nih.gov This leaves a single free carboxylic acid available for selective coupling.

Another strategy involves the use of protecting groups on the molecule to be conjugated. For instance, in solid-phase peptide synthesis, a highly acid-labile protecting group like 4-methyltrityl (Mtt) can be used to mask a specific amine (e.g., on a lysine (B10760008) side chain), which is later selectively deprotected for site-specific conjugation with a DTPA precursor. kyoto-u.ac.jpcore.ac.uk The development of novel DTPA precursors using temporary protecting groups, such as the o-nitrobenzenesulfonyl (Ns) group on the diethylenetriamine starting material, allows for a more controlled and high-yield synthesis of mono-reactive DTPA. kyoto-u.ac.jpcore.ac.uk This approach avoids the problematic dianhydride intermediate altogether.

Synthesis of this compound-Based Conjugates and Hybrid Molecular Architectures

The ability to conjugate DTPA to other molecules has led to the creation of a vast range of hybrid molecular architectures for biomedical applications. These conjugates combine the metal-chelating function of DTPA with the biological targeting or therapeutic properties of the attached molecule.

DTPA is frequently conjugated to peptides and monoclonal antibodies (MAbs) for use in nuclear medicine. google.comnih.gov For example, a DTPA derivative was covalently attached to an anti-TAG-72 monoclonal antibody for targeted delivery of radionuclides like Yttrium-90 and Lutetium-177. google.com Similarly, DTPA has been conjugated to peptides containing D-amino acids to create radioiodinated labels with improved retention in tumor cells. google.com

Beyond biomolecules, DTPA has been incorporated into more complex nanostructures. It can be attached to the surface of dendrimer nanoparticles to create high-payload MRI contrast agents. acs.org In another innovative approach, a dithiolated derivative of DTPA was synthesized to coat gold nanoparticles, creating a platform that can chelate gadolinium for MRI applications. researchgate.net Recently, DTPA has been covalently functionalized onto Ti₃C₂Tₓ MXene flakes, imparting a paramagnetic response to the inherently diamagnetic nanomaterial for use in T1-weighted magnetic resonance imaging. mdpi.com These hybrid architectures often exhibit unique properties derived from the synergy between the DTPA chelator and the molecular scaffold. nih.gov

Purification and Characterization Techniques in Synthetic Studies

The synthesis of DTPA derivatives requires robust purification and characterization methods to ensure the identity, purity, and functionality of the final product.

Purification of DTPA analogues, especially those intended for clinical use, often relies on chromatographic techniques. Anion-exchange chromatography is a method of choice for purifying large quantities of C-functionalized DTPA derivatives. capes.gov.br For peptide conjugates and other complex mixtures, reversed-phase high-performance liquid chromatography (HPLC) is indispensable for both purification and purity assessment. researchgate.netnih.gov Other methods like nanofiltration have been employed for the desalination and purification of DTPA salts with high yield. google.com

A suite of analytical techniques is used for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the chemical structure of the synthesized ligands and their precursors. iaea.orgresearchgate.net Mass spectrometry, particularly using methods like electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS), is used to confirm the molecular weight of the synthesized compounds. mdpi.comnih.gov For gadolinium-containing derivatives intended as MRI agents, specialized techniques are employed. Proton relaxometry is used to measure the relaxivity (r₁) of the complex, which is a key indicator of its efficacy as a contrast agent. nih.govresearchgate.net

Interactive Table 2: Common Purification and Characterization Techniques for DTPA Derivatives.

Technique Purpose Information Obtained Reference(s)
Purification
Anion-Exchange Chromatography Separation of charged molecules Purification of C-functionalized DTPA capes.gov.br
High-Performance Liquid Chromatography (HPLC) Purification and purity analysis Purity of peptide conjugates, separation of isomers researchgate.netnih.gov
Nanofiltration Desalination and purification Removal of salts from DTPA solutions google.com
Characterization
Nuclear Magnetic Resonance (NMR) Structural elucidation Chemical structure, functional group confirmation iaea.orgresearchgate.netrsc.org
Mass Spectrometry (MS) Molecular weight determination Confirmation of molecular formula mdpi.comnih.gov
Spectrophotometry Purity quantification Purity determination of DTPA anhydride nih.gov
Proton Relaxometry Functional assessment (for MRI agents) Efficacy as an MRI contrast agent (relaxivity) nih.govresearchgate.net

Coordination Chemistry and Metal Ion Complexation of Diethylenetriaminepentaacetate

Principles of Multidentate Ligand Design and Denticity Considerations

The efficacy of a chelating agent is intrinsically linked to its molecular architecture, a principle well-exemplified by DTPA. As a multidentate ligand, DTPA possesses multiple donor atoms that can simultaneously coordinate with a central metal ion, a phenomenon that significantly enhances the stability of the resulting complex. This is commonly referred to as the chelate effect, where the formation of multiple chelate rings with a single ligand is entropically more favorable than the coordination of an equivalent number of monodentate ligands. wikipedia.org

DTPA is potentially an octadentate ligand, meaning it has up to eight donor sites available for binding to a metal ion. wikipedia.orgresearchgate.net These donor sites comprise the three nitrogen atoms of the diethylenetriamine (B155796) backbone and the five carboxylate groups. wikipedia.orgnii.ac.jp The actual number of coordinated donor atoms, known as denticity, can vary depending on the size, charge, and coordination preferences of the metal ion. wikipedia.org For instance, with transition metals like copper(II), DTPA may act in a hexadentate fashion, utilizing the three amine centers and three of the five carboxylates. wikipedia.org In contrast, with larger ions such as lanthanides and actinides, DTPA can exhibit its full octadentate potential, wrapping around the metal ion to form a highly stable complex. researchgate.netacs.orgresearchgate.net In some cases, a water molecule may also coordinate to the metal ion, completing its coordination sphere. wikipedia.orgacademie-sciences.fr

The design of multidentate ligands like DTPA is a strategic endeavor in coordination chemistry aimed at maximizing complex stability and selectivity. The linear and flexible nature of the DTPA backbone allows it to adapt to the preferred coordination geometry of various metal ions. This adaptability, coupled with the high number of donor atoms, contributes to the formation of thermodynamically stable and kinetically inert complexes. researchgate.net

Thermodynamic and Kinetic Aspects of Complex Formation

The interaction between DTPA and metal ions is governed by both thermodynamic and kinetic factors, which dictate the stability and formation/dissociation rates of the resulting complexes.

The thermodynamic stability of a metal-DTPA complex is quantified by its stability constant (log K). Generally, DTPA forms highly stable complexes with a wide range of metal ions, with formation constants that are often orders of magnitude higher than those of similar ligands like EDTA. wikipedia.org This high stability is a direct consequence of its multidentate nature and the chelate effect.

The stability of DTPA complexes is influenced by the nature of the metal ion. For instance, the stability constants for complexes with trivalent lanthanides are significantly high. nii.ac.jpacademie-sciences.fr The stability of these complexes can show a trend across the lanthanide series. nih.gov

It is also important to consider the conditional stability constant , which takes into account the pH of the solution and the presence of competing ions. nih.govnih.gov At a specific pH, the availability of the fully deprotonated form of DTPA (DTPA⁵⁻), which is the most effective form for chelation, is limited due to protonation of the carboxylate and amine groups. osti.goviaea.org This pH-dependent speciation of DTPA directly impacts the effective or conditional stability of the metal complexes. nih.govfrontiersin.org For example, at lower pH values, proton competition can limit the complexation of metal ions by DTPA. academie-sciences.fr

Table 1: Stability Constants (log K) of Selected Metal-DTPA Complexes

Note: The stability constants can vary depending on experimental conditions such as ionic strength and temperature. frontiersin.orgresearchgate.net

The rate at which DTPA forms complexes with metal ions (complexation kinetics) and the rate at which it dissociates (dissociation kinetics) are crucial aspects of its coordination chemistry. The formation of metal-DTPA complexes is generally a rapid process. However, the exact kinetics can be complex and influenced by factors such as the presence of other ligands or buffer species in the solution. osti.govosti.govrsc.org

Ligand exchange reactions , where another ligand displaces DTPA from a metal complex or vice versa, are also of significant interest. The rates of these reactions are influenced by the pH and the concentration of the competing ligand. acs.orgacs.orgnih.gov For example, the dissociation of Gd(DTPA)²⁻ can be accelerated by the presence of other multidentate ligands. acs.org The kinetic inertness of some DTPA complexes, such as Gd(DTPA)²⁻, is a critical property for certain applications. nih.gov

Studies have shown that the dissociation of metal-DTPA complexes can proceed through proton-assisted pathways, where the rate of dissociation is dependent on the hydrogen ion concentration. nih.gov

Both temperature and pH exert significant influence on the complexation of metal ions by DTPA.

Temperature: The formation of many metal-DTPA complexes is an exothermic process, meaning that an increase in temperature leads to a decrease in the stability of the complex. researchgate.netacs.orgresearchgate.net For example, the stability constants of Nd(DTPA) and Eu(DTPA) complexes decrease by about a factor of 10 as the temperature increases from 10 to 70 °C. acs.orgresearchgate.net Conversely, for some systems like Cd-DTPA, complex formation has been reported to be facilitated by an increase in temperature. nih.gov The protonation of DTPA itself is also temperature-dependent and generally exothermic, meaning DTPA becomes more deprotonated and a stronger acid at higher temperatures. osti.goviaea.org

pH: The pH of the solution is a critical parameter governing DTPA complexation. The speciation of DTPA is highly pH-dependent due to the protonation of its five carboxylate and three amine groups. osti.goviaea.orgfrontiersin.org At low pH, the ligand is protonated, which reduces its ability to bind metal ions due to competition from protons. academie-sciences.frresearchgate.net As the pH increases, the ligand deprotonates, making the donor atoms more available for coordination and generally leading to an increase in complex stability. nih.govnih.gov However, at very high pH, the formation of metal hydroxide (B78521) species can compete with DTPA complexation. frontiersin.org The rates of ligand exchange reactions involving DTPA complexes are also strongly pH-dependent. acs.orgacs.orgnih.gov

Metal Ion Selectivity and Affinity Mechanisms

DTPA exhibits a degree of selectivity in its binding to different metal ions, which is governed by a combination of factors, primarily the principles of hard and soft acids and bases (HSAB).

The Hard and Soft Acid-Base (HSAB) theory provides a framework for understanding the preferential binding of ligands to metal ions. According to this principle, hard acids (metal ions with high charge density, small size, and low polarizability) prefer to bind to hard bases (ligands with donor atoms of high electronegativity and low polarizability, like oxygen). Conversely, soft acids (metal ions with low charge density, large size, and high polarizability) prefer to bind to soft bases (ligands with donor atoms of low electronegativity and high polarizability). nih.gov

The donor atoms in DTPA are the nitrogen atoms of the amine groups and the oxygen atoms of the carboxylate groups. The oxygen donor atoms are considered hard bases, while the nitrogen donor atoms are borderline between hard and soft. This combination of donor atoms allows DTPA to effectively chelate a wide range of metal ions.

However, the predominance of hard oxygen donors makes DTPA particularly effective in binding hard metal ions. This is evident in its high affinity for hard trivalent lanthanide ions (like Gd³⁺) and actinide ions. e-bookshelf.dex-mol.com The strong electrostatic interactions between the hard metal cation and the hard carboxylate groups contribute significantly to the high stability of these complexes. e-bookshelf.deethernet.edu.et The HSAB principle can also explain differences in coordination and solution behavior between DTPA complexes with hard alkaline earth metals and borderline transition metals. nih.gov

Selectivity for Divalent, Trivalent, and Tetravalent Metal Ions

Diethylenetriaminepentaacetic acid (DTPA) is a versatile chelating agent known for its high affinity for a wide range of metal ions with varying charges. This selectivity is crucial in its various applications, from medical imaging to environmental remediation. The stability of the metal-DTPA complex is influenced by factors such as the ionic radius, charge, and the electronic configuration of the metal ion. helsinki.fi

The stability constants (log β) provide a quantitative measure of the affinity of DTPA for different metal ions. Generally, DTPA forms more stable complexes with ions that have a higher charge and a smaller ionic radius. Consequently, tetravalent metal ions form the most stable complexes, followed by trivalent and then divalent metal ions.

Studies have reported stability constants for a variety of metal ions, highlighting the preferential binding of DTPA. For instance, the stability constant for the Th(IV)-DTPA complex is significantly higher than those for trivalent and divalent metal ions. acs.org Similarly, tetravalent actinide complexes with DTPA, such as those with U(IV), Np(IV), and Pu(IV), exhibit very high stability constants. acs.orgoregonstate.edu Among trivalent ions, DTPA shows a strong affinity for lanthanides and actinides. lanl.govresearchgate.net The stability of complexes with divalent metal ions like Cu(II) and Zn(II) is lower but still significant. nih.gov

The table below presents a compilation of stability constants for DTPA complexes with various metal ions, illustrating its selectivity.

Metal IonOxidation Statelog β101Reference
Ce(III)+320.01 ± 0.02 acs.orgoregonstate.edu
Pu(III)+320.58 ± 0.04 acs.org
Th(IV)+429.6 ± 1 acs.orgoregonstate.edu
U(IV)+431.8 ± 0.1 acs.orgoregonstate.edu
Np(IV)+432.3 ± 0.1 acs.orgoregonstate.edu
Pu(IV)+433.67 ± 0.02 acs.org
Ce(IV)+434.04 ± 0.04 acs.org

Actinide and Lanthanide Differentiation Mechanisms

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear fuel reprocessing due to their similar ionic radii and coordination chemistry. DTPA has been identified as an effective agent for this separation, exhibiting a preferential selectivity for actinides over lanthanides. inl.govresearchgate.netosti.gov

The primary mechanism for this differentiation lies in the nature of the donor atoms within the DTPA molecule. DTPA possesses both hard oxygen donor atoms from the carboxylate groups and moderately soft nitrogen donor atoms in its ethylenetriamine backbone. inl.gov Trivalent lanthanides, being hard Lewis acids, interact predominantly with the hard oxygen donors. In contrast, trivalent actinides have a slightly softer Lewis acid character, which allows for a stronger, more covalent interaction with the softer nitrogen donors of DTPA. researchgate.netinl.gov This difference in bonding character is a key factor in the selective complexation of actinides.

This enhanced interaction with the nitrogen backbone leads to a greater stability of actinide-DTPA complexes compared to their lanthanide counterparts of similar ionic size. lanl.govresearchgate.net For example, contractions in the nitrogen-metal bond lengths have been observed when comparing americium(III)-DTPA with neodymium(III)-DTPA, while the metal-oxygen bond lengths remain relatively consistent. researchgate.netacs.org This observation highlights the marginal but significant favorability for actinide complexation driven by the interaction with the softer N-donors. researchgate.net This selectivity allows for processes like the Trivalent Actinide Lanthanide SEParation by Phosphorus-reagent Extraction from Aqueous Komplexes (TALSPEAK), where DTPA is used as an aqueous complexing agent to selectively retain actinides in the aqueous phase while lanthanides are extracted into an organic phase. osti.gov

Structural Elucidation of Diethylenetriaminepentaacetate Metal Complexes

The structural characterization of metal-DTPA complexes reveals high coordination numbers, typically eight or nine, due to the octadentate nature of the DTPA ligand. inl.govnih.gov The ligand wraps around the central metal ion, utilizing its three nitrogen atoms and five carboxylate oxygen atoms for coordination. researchgate.net

X-ray crystallography studies have provided detailed insights into the coordination geometries. For instance, the [Am(DTPA)]²⁻ complex displays a nine-coordinate muffin geometry. inl.gov In the case of the neodymium analogue, [Nd(DTPA)]²⁻, the coordination geometry can be described as either a muffin or a spherical capped square antiprism. inl.gov The coordination polyhedron of the Bi(III) atom in the [Bi(Dtpa)]²⁻ anion is described as a distorted bicapped trigonal prism. researchgate.net For many lanthanide-DTPA complexes, the coordination geometry is often a distorted square antiprism. researchgate.net

The specific coordination geometry adopted by a metal-DTPA complex is influenced by the size of the central metal ion. Across the lanthanide series, as the ionic radius decreases, there can be shifts in the preferred coordination number and geometry. nih.gov While nine-coordination is common, eight-coordinate complexes are also observed, particularly with the smaller, later lanthanides. nih.gov

Metal ComplexCoordination NumberCoordination Geometry/PolyhedronReference
[Am(DTPA)]²⁻9Muffin inl.gov
[Nd(DTPA)]²⁻9Muffin or Spherical Capped Square Antiprism inl.gov
[Bi(Dtpa)]²⁻8Distorted Bicapped Trigonal Prism researchgate.net
[Ln(DTPA)]²⁻8 or 9Distorted Square Antiprism nih.govresearchgate.net

The precise measurement of metal-ligand bond distances and angles through techniques like single-crystal X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) provides fundamental data on the structure of DTPA complexes. inl.govosti.gov These structural parameters are influenced by the identity of the metal ion, its ionic radius, and the nature of the donor atom (nitrogen or oxygen).

In general, metal-oxygen (M-O) bond lengths in DTPA complexes are shorter than metal-nitrogen (M-N) bond lengths. For the [Bi(Dtpa)]²⁻ complex, the average Bi-O(carboxylate) bond length is 2.50(1) Å, while the average Bi-N bond length is 2.54(1) Å. researchgate.net A study comparing Am(III)-DTPA and Nd(III)-DTPA complexes found that the Am-N bond lengths were shorter than the Nd-N bond lengths, reflecting the stronger actinide-nitrogen interaction, while the M-O bond lengths were comparable. researchgate.netacs.org

EXAFS studies on a series of trivalent actinide-DTPA complexes (Am, Cm, Bk, Cf) have shown a clear trend of decreasing An-O bond distance with decreasing ionic radius across the series. osti.gov A significant drop in the metal-oxygen bond length was observed for the Cf(III) complex, suggesting a possible change in coordination or increased covalency. osti.govresearchgate.net

The table below summarizes selected metal-ligand bond distances for various DTPA complexes.

Metal ComplexBondBond Distance (Å)Reference
[Bi(Dtpa)]²⁻Bi-O (avg)2.50(1) researchgate.net
[Bi(Dtpa)]²⁻Bi-N (avg)2.54(1) researchgate.net
[Am(DTPA)]²⁻ (EXAFS)Am-O2.42(2) osti.gov
[Am(DTPA)]²⁻ (EXAFS)Am-N2.71(3) osti.gov
[Cm(DTPA)]²⁻ (EXAFS)Cm-O2.40(2) osti.gov
[Cm(DTPA)]²⁻ (EXAFS)Cm-N2.67(3) osti.gov
[Bk(DTPA)]²⁻ (EXAFS)Bk-O2.42(2) osti.gov
[Bk(DTPA)]²⁻ (EXAFS)Bk-N2.62(3) osti.gov
[Cf(DTPA)]²⁻ (EXAFS)Cf-O2.36(1) osti.gov
[Cf(DTPA)]²⁻ (EXAFS)Cf-N2.58(2) osti.gov

Bond angles within the chelate rings formed upon complexation often deviate from ideal values to accommodate the geometric constraints of the ligand and the preferred coordination polyhedron of the metal ion. helsinki.fi

Computational Chemistry Approaches to this compound Complexation

Density Functional Theory (DFT) has become a powerful tool for investigating the complexation of metal ions with DTPA at the molecular level. researchgate.netresearchgate.nettandfonline.com DFT calculations allow for the modeling of geometric structures, the prediction of thermodynamic properties, and the analysis of the electronic structure and bonding in these complexes.

DFT studies have been successful in reproducing the coordination geometries of metal-DTPA complexes observed in experimental crystal structures. tandfonline.com These calculations can provide optimized geometries, including metal-ligand bond lengths and angles, which are often in good agreement with experimental data. tandfonline.comrsc.org For example, DFT calculations on Am(III)- and Eu(III)-DTPA complexes have accurately modeled their structures and have been used to investigate the origins of the selectivity of DTPA for americium over europium. tandfonline.com

Furthermore, DFT can be used to calculate the Gibbs free energies of complex formation reactions, providing theoretical stability constants that can be compared with experimental values. tandfonline.com These calculations have confirmed that Am(III) forms more stable complexes with DTPA than Eu(III). tandfonline.com The increased stability of the Am(III)-DTPA complex has been attributed to a greater covalent contribution to the bonding, specifically a larger overlap between the 5f orbitals of americium and the 2s and 2p orbitals of the nitrogen donor atoms. tandfonline.com

DFT calculations have also been employed to explore the structures of protonated DTPA complexes and the coordination of water molecules. For instance, studies on Eu(III)-DTPA complexes suggest that in the protonated EuHL⁻ species, the proton resides on a carboxylate oxygen, and the europium ion is coordinated to an octadentate DTPA ligand and one water molecule. researchgate.net

The table below provides examples of properties of DTPA complexes investigated using DFT.

System StudiedCalculated PropertyKey FindingReference
Am(III)/Eu(III)-DTPAEquilibrium Structures, Gibbs Free EnergiesAm(III) forms more stable complexes due to greater covalency in the Am-N bonds. tandfonline.com
An(III)-DTPA (An = Am, Cm, Cf, Es)Geometrical Structures, Bonding NatureAn(III)-DTPA bonds show non-negligible covalent character, which increases from Am to Cf. researchgate.netresearchgate.net
Eu(III)-DTPACoordination Modes, Protonation SitesIn the EuHL⁻ complex, protonation occurs on a carboxylate oxygen. researchgate.net
La-DTPA, Lu-DTPAMolecular Volume, Rotational DiffusionCalculated rotational diffusion times were 129 ps for La-DTPA and 119 ps for Lu-DTPA. rsc.org
Nd(III)/Am(III)-DTPAM-Owater bond lengthDFT calculations can overestimate the M-Owater bond length. tandfonline.com

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules and their interactions at an atomic level. These methods have been instrumental in elucidating the intricate details of this compound (DTPA) and its metal complexes.

MM simulations focus on the static properties of molecules, calculating the potential energy of a system based on a set of parameters known as a force field. This approach is valuable for determining stable conformations and predicting the geometry of DTPA and its chelates.

MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the system, revealing information about conformational changes, solvent effects, and the thermodynamics of complexation. The COMPASS force field is one such set of parameters that has been used in these simulations. analis.com.mymdpi.com

A key technique employed in the analysis of MD simulation trajectories is the Radial Distribution Function (RDF). analis.com.my The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. This allows for the detailed study of intermolecular interactions, such as hydrogen bonding and the coordination of metal ions. analis.com.my

Recent research has utilized MD simulations to explore the interactions of DTPA with various substances. For instance, simulations have been conducted to understand the interaction of DTPA with water molecules, revealing strong intermolecular hydrogen bonding. analis.com.my Following a 1,000 ps simulation at constant pressure and temperature, DTPA molecules were observed to aggregate, indicating their dissolution in water. analis.com.my

Furthermore, MD simulations have been employed to investigate the chelation mechanism of DTPA and its salts, such as penta sodium diethylenetriamine-pentaacetate (DTPA-5Na), with mineral scales like barium sulfate (B86663) (BaSO₄) and calcium carbonate (CaCO₃). analis.com.myrsc.orgresearchgate.net These simulations have shown strong adsorption of DTPA-5Na onto the surface of BaSO₄. rsc.orgresearchgate.net The adsorption energy was found to vary depending on the crystal face of BaSO₄. rsc.orgresearchgate.net The primary interaction for most surfaces is between the carboxylic oxygen atoms of DTPA-5Na and the barium sulfate. rsc.orgresearchgate.net However, for the (210) surface, the nitrogen atoms of DTPA-5Na play a more significant role in the interaction. rsc.orgresearchgate.net

Simulations involving CaCO₃ and iron sulfide (B99878) (FeS) have provided insights into the preferential chelation of different metal ions. analis.com.my The carbonyl group of DTPA shows a stronger interaction with Fe²⁺ than with Ca²⁺. analis.com.my Conversely, the hydroxyl group of DTPA interacts more strongly with the carbonate ion (CO₃²⁻). analis.com.my These findings are crucial for applications such as the dissolution of mineral scale deposits in industrial settings. analis.com.my

Prediction of Coordination Modes and Energetic Characteristics

The prediction of coordination modes and the energetic characteristics of this compound (DTPA) complexes is fundamental to understanding their stability and reactivity. DTPA is a versatile octadentate ligand, possessing three nitrogen atoms and five carboxylate groups that can participate in metal ion coordination. analis.com.myanalis.com.mynih.gov

The coordination number and geometry of DTPA complexes are influenced by several factors, including the size and charge of the metal ion, the pH of the solution, and the presence of other competing ligands. tandfonline.comtandfonline.com In many of its complexes, DTPA acts as an octadentate ligand, forming a coordination complex with a distorted dodecahedron or square anti-prism geometry. researchgate.netrsc.orgrsc.org For instance, X-ray diffraction studies have confirmed that in complexes with zirconium and hafnium, the metal atom has a coordination number of eight. researchgate.net Similarly, a complex with indium(III) also exhibits an eight-coordinate structure, which was the first monomeric In(III) complex to show such a high coordination number. researchgate.net

However, the number of coordinating sites utilized by DTPA can vary. For example, even when two of its coordination sites are removed through esterification, the resulting derivative still demonstrates a high affinity for americium. nih.gov The protonation state of DTPA also plays a crucial role in its coordination behavior. In acidic solutions, protonated species such as MHL and MH₂L can form. tandfonline.comresearchgate.net Spectrophotometric studies have shown the existence of tetraprotonated complexes (MH₄L) with Co(II), Cu(II), and Fe(III) in highly acidic conditions (pH 1.10-1.80). tandfonline.comtandfonline.com Under the same conditions, Ni(II) tends to form a di-protonated complex (NiH₂L). tandfonline.comtandfonline.com

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the coordination modes and energetic characteristics of DTPA complexes. acs.orgresearchgate.netresearchgate.net DFT calculations can be used to optimize the geometries of complexes and to determine the most stable protonation sites. For example, in protonated lanthanide complexes like EuHL⁻, DFT calculations have suggested that protonation occurs on a carboxylate oxygen that is not directly involved in bonding to the metal ion. acs.orgresearchgate.net These computational approaches, when integrated with experimental data from techniques like luminescence spectroscopy, provide a comprehensive understanding of the coordination environment. acs.org

The energetic characteristics of DTPA complexation are often described by stability constants, which quantify the strength of the metal-ligand interaction. The stability constants for DTPA complexes are generally very high, indicating the formation of stable complexes with a wide range of metal ions. dojindo.com For divalent metal ions, the order of effective stability constants often follows the Irving-Williams series. tandfonline.com The thermodynamic properties of complexation, such as enthalpy and entropy, have also been investigated. For lanthanide complexes, the complexation process is typically exothermic and driven by a large positive entropy change. researchgate.netresearchgate.net

The interaction energies between DTPA and different ions can also be predicted and analyzed using molecular dynamics simulations. For instance, the radial distribution function (RDF) can be used to quantify the strength and distance of interactions between specific atoms of DTPA and metal ions or other species in solution. analis.com.my

Table 1: Interaction Details from Molecular Dynamics Simulations of DTPA with Various Ions analis.com.my

Interacting PairRadial Distance (Å)Intensity
Carbonyl group of DTPA - Fe²⁺2.258.81
Carbonyl group of DTPA - Ca²⁺-1.47
Amine in DTPA - CaCO₃5.751.07
Amine in DTPA - FeS2.251.01
Ca²⁺ - CO₃²⁻ in DTPA system2.2513.71
Fe²⁺ - S²⁻ in DTPA system4.752.18

Table 2: Stability Constants of Metal-DTPA Complexes oregonstate.edu

ComplexLog β₁₀₁
Ce(III)DTPA20.01 ± 0.02
Th(IV)DTPA29.6 ± 1
U(IV)DTPA31.8 ± 0.1
Np(IV)DTPA32.3 ± 0.1
Pu(IV)DTPA33.67 ± 0.02

Role in Analytical Chemistry and Separation Science

Chromatographic Applications

DTPA is extensively utilized in various chromatographic techniques for the determination and separation of metal ions and other analytes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) methods involving DTPA are widely employed for the analysis of this chelating agent in diverse matrices. A common approach involves the formation of metal-DTPA complexes to enhance detection, particularly when using UV-Vis detectors, as DTPA itself lacks a strong chromophore. pharmafocuseurope.comnih.gov The formation of stable metal complexes, such as with iron (III) or copper (II), allows for sensitive UV detection. pharmafocuseurope.comnih.govnih.gov

Ion-pairing reversed-phase HPLC is a frequently used technique. pharmafocuseurope.comnih.gov In this method, an ion-pairing reagent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase to form ion pairs with the negatively charged metal-DTPA complexes, enhancing their retention on a non-polar stationary phase. pharmafocuseurope.comnih.gov The concentration of the ion-pairing reagent can be optimized to improve the retention and specificity of the method. pharmafocuseurope.comnih.govnih.gov Both isocratic and gradient elution modes can be applied depending on the complexity of the sample matrix. pharmafocuseurope.comnih.gov For instance, an isocratic mobile phase was used for the determination of DTPA in a monoclonal antibody formulation, while a gradient mobile phase was employed for its analysis in a small molecule drug oral solution. nih.govnih.gov

A specific HPLC method for the analysis of DTPA on a Newcrom BH column has been developed. sielc.com This method utilizes a mobile phase of acetonitrile (B52724) and water with sulfuric acid as a buffer and UV detection at 260 nm. sielc.com Furthermore, a high-performance liquid chromatographic method for the quantitative detection of DTPA in biological fluids has been established based on the formation of a stable complex with lead (II). nih.gov This method demonstrated linearity in a concentration range of 10 to 1000 mg/L. nih.gov

Table 1: Exemplary HPLC Methods for DTPA Analysis

Technique Column Mobile Phase Detection Application Reference
Ion-Pairing RP-HPLC C18 Acetonitrile/Water with Tetrabutylammonium Phosphate UV (260 nm) Pharmaceutical Formulations nih.govnih.gov
Reversed-Phase HPLC Newcrom BH Acetonitrile/Water with Sulfuric Acid UV (260 nm) General DTPA Analysis sielc.com
HPLC Not Specified Not Specified Not Specified Biological Fluids (as Pb(II) complex) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the trace analysis of DTPA, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity. nih.govnih.gov This technique is particularly valuable for quantifying DTPA in complex biological matrices like human plasma and urine. nih.gov A robust LC-MS/MS (B15284909) method has been developed for the determination of Zn-DTPA, a zinc chelate of DTPA, in these biological fluids. nih.gov This method demonstrated linearity over concentration ranges of 1-100 μg/mL in plasma and 10-2000 μg/mL in urine. nih.gov

Ion-pair reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a rapid and sensitive method for the quantitative determination of DTPA in aqueous samples without requiring an enrichment step. nih.gov By forming Fe(III) complexes of DTPA, limits of quantification as low as 0.6 µg/L can be achieved, allowing for the direct injection of many environmental water samples. nih.gov The use of LC-MS/MS has also been proposed for the detection of DTPA in antibody-drug conjugate (ADC) products, highlighting its importance in quality control during pharmaceutical production. google.com

Table 2: LC-MS/MS Method for Zn-DTPA in Biological Fluids

Parameter Details Reference
Analyte Zn-DTPA nih.gov
Matrix Human Plasma and Urine nih.gov
Separation Column Proteonavi (250 × 4.6 mm, 5 μm) with C18 guard column nih.gov
Mobile Phase Methanol-2 mm ammonium (B1175870) formate (B1220265) (pH 6.3)-ammonia solution (50:50:0.015, v/v/v) nih.gov
Flow Rate 0.45 mL/min nih.gov
Linearity (Plasma) 1-100 μg/mL nih.gov
Linearity (Urine) 10-2000 μg/mL nih.gov

Ion Chromatography for Chelating Agent Determination

Ion chromatography (IC) is a powerful technique for the determination of chelating agents like DTPA, particularly in environmental and industrial samples. iteh.ailcms.cz A European Standard specifies an ion chromatography method for the determination of the total amount of DTPA, along with other chelating agents, in fertilizers. iteh.ai This method allows for the identification and quantification of the total water-soluble fraction of DTPA. iteh.ai

Ion-suppression chromatography, a mode of IC, can be used to separate DTPA from other aminopolycarboxylic acids like NTA, EDTA, and CDTA in less than 20 minutes. chromatographyonline.com This method utilizes an anion exchange stationary phase with a nitric acid gradient for elution and UV detection after post-column reaction with an iron nitrate (B79036) solution. chromatographyonline.com Another approach is ion-pair chromatography using a reversed-phase material and a mobile phase containing nitric acid, a tetrabutylammonium salt, and iron chloride, with direct UV detection at 260 nm. chromatographyonline.comiaea.org This ion-pair method has been shown to be more sensitive than the ion-suppression technique. chromatographyonline.comiaea.org

For the determination of DTPA in water samples, ion chromatography on a high-capacity anion-exchange column, such as the Dionex IonPac AS7, followed by pulsed amperometric detection (PAD) is effective. lcms.cz This method can determine µg/L concentrations of DTPA and other chelates in municipal drinking water and wastewater. lcms.cz The separation of technetium-99m labeled DTPA (Tc-99m DTPA) has also been achieved using column ion-exchange methods to determine its net ionic charge. nih.gov

Size Exclusion Chromatography for Complex Characterization

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a valuable tool for the characterization of DTPA complexes, particularly macromolecular conjugates. nih.govnih.govnih.gov This technique separates molecules based on their size in solution.

SEC coupled with inductively coupled plasma-mass spectrometry (SEC-ICP-MS) has been used for the simultaneous determination of free gadolinium (Gd³⁺) and its DTPA complex (Gd-DTPA), which is used as an MRI contrast agent. nih.govresearchgate.net This method can also identify high-molecular-weight Gd complexes. nih.gov Studies using this technique on urine samples from patients administered Gd-DTPA showed that the complex is almost completely excreted without conversion or adsorption. nih.gov

SEC has also been employed in the purification and characterization of gadolinium complexes of poly-L-lysine-poly(DTPA) (Gd-PL-DTPA) and their conjugates with human serum albumin (HSA). nih.gov Furthermore, high-pressure liquid chromatography-size-exclusion chromatography (HPLC-SEC) of fractionated urine samples from rats administered Gd-DTPA-polylysine revealed that the renal clearance is the sum of the clearances of each molecular weight species. nih.gov SEC has also been utilized in the analysis of Ga-68 labeled tetrazine DTPA dextran (B179266) and in the purification of radiolabeled antibody conjugates involving DTPA. researchgate.netuzh.ch

Spectrophotometric and Electrochemical Methodologies

Spectrophotometric and electrochemical techniques are also widely used for the study of DTPA and its metal complexes, particularly for investigating complexation equilibria and kinetics.

Luminescence Spectroscopy for Lanthanide Complexation

Luminescence spectroscopy is a highly sensitive technique for studying the complexation of lanthanide ions with DTPA. acs.orgnih.govresearchgate.net The characteristic luminescence of lanthanides, such as europium (Eu³⁺) and terbium (Tb³⁺), can be significantly enhanced upon complexation with DTPA that has been modified with "antenna" groups. researchgate.netrsc.org These antenna moieties, often aromatic compounds, absorb light and efficiently transfer the energy to the lanthanide ion, which then emits its characteristic light. researchgate.netrsc.org

Studies have shown that the formation of ternary complexes, where a lanthanide-DTPA-bisamide complex binds to an aromatic acid, can lead to stronger luminescence. nih.gov The luminescence enhancement is influenced by the nature of the aromatic acid and the structure of the DTPA derivative. nih.gov For example, europium complexes with bulkier amide arms on the DTPA ligand exhibit stronger luminescence enhancement. nih.gov

Luminescence spectroscopy has also been used to determine the stability constants and thermodynamic parameters of lanthanide-DTPA complexes at different temperatures. acs.org For instance, the stability of Nd³⁺ and Eu³⁺ complexes with DTPA was found to decrease as the temperature increased from 10 to 70 °C. acs.org Furthermore, time-resolved luminescence spectroscopy can be used to study the hydration state of lanthanide-DTPA complexes. inl.gov The kinetics of lanthanide complexation with DTPA have also been investigated using luminescence, revealing that the formation rate is dependent on pH and the speciation of DTPA. researchgate.netosti.gov

Table 3: List of Chemical Compounds

Compound Name Abbreviation
Acetonitrile MeCN
Americium Am
Aripiprazole
Benzyl alcohol
Copper Cu
Diethylenetriaminepentaacetic acid DTPA
Ethylenediaminetetraacetic acid EDTA
Ethylene-bis(oxyethylenenitrilo)tetraacetic acid EGTA
Europium Eu
Gadolinium Gd
Ipilimumab
Iron Fe
Lead Pb
Neodymium Nd
Nitriloacetic acid NTA
Sodium hydroxide (B78521) NaOH
Technetium-99m Tc-99m
Terbium Tb
Tetrabutylammonium TBA

Spectrophotometric Detection of Metal-DTPA Complexes

The formation of complexes between Diethylenetriaminepentaacetate (DTPA) and metal ions often results in changes in the ultraviolet-visible (UV-Vis) absorption spectrum, a phenomenon that is harnessed for the spectrophotometric detection and study of these complexes. While DTPA itself and its metal complexes may not always have significant absorbance in the UV-Visible range, indirect methods and specific metal ion characteristics allow for effective spectrophotometric analysis. tandfonline.com

The complexation of DTPA with transition metals has been investigated using electronic absorption spectroscopy, among other methods. These studies reveal that the structure and coordination of the resulting complexes influence their spectroscopic properties. For instance, the replacement of ethylenediaminetetraacetic acid (EDTA) with DTPA can lead to changes in the stereochemistry and hydration of the metal complex, which in turn affects the electronic absorption spectrum. acs.orgiaea.org

In the case of lanthanides, direct spectrophotometric detection of DTPA complexation can be challenging as both the free ligand and the resulting complex may lack significant absorbance. slu.se However, competitive ligand-exchange methods are frequently employed. These methods introduce a chromophoric chelating agent, such as Xylenol Orange or Arsenazo III, which forms a colored complex with the metal ion. slu.sersc.org When DTPA is introduced, it displaces the indicator dye from the metal ion, causing a measurable change in the solution's absorbance. This change can be monitored over time to study the kinetics of complex formation or used to quantify the concentration of unchelated metal ions. slu.se For example, the complexation of europium (Eu³⁺) with DTPA has been studied by monitoring the displacement of Arsenazo III, a colorimetric indicator, where the change in the visible spectrum indicates the progress of the reaction. researchgate.net

Furthermore, the intrinsic spectroscopic properties of certain metal ions can be exploited. Lanthanide ions like neodymium (Nd³⁺), praseodymium (Pr³⁺), and erbium (Er³⁺) exhibit sharp, characteristic absorption bands in the UV-Vis-NIR region. tandfonline.com The position and intensity of these bands are sensitive to changes in the metal's coordination environment. tandfonline.com Consequently, the formation of a DTPA complex alters these absorption features, providing a direct way to monitor the complexation reaction spectrophotometrically. tandfonline.com

The formation of iron(III)-DTPA complexes is another notable example. These complexes can be analyzed using UV-Vis spectrometry, a principle that has been applied to develop methods for the quantification of DTPA itself. tandfonline.com By reacting DTPA with a ferric chloride solution, a stable complex is formed which can be measured at a specific wavelength, for instance, 272 nm. tandfonline.com

Metal Ion Detection and Quantification using this compound

This compound (DTPA) is a valuable chelating agent in various analytical methods for the detection and quantification of metal ions. Its strong affinity for a wide range of metals allows for the development of selective and sensitive analytical procedures.

One common approach involves the use of DTPA in conjunction with spectrophotometry. For instance, a method for determining the amount of DTPA in topical gels is based on the formation of a stable NaFeDTPA complex upon reaction with ferric chloride. The absorbance of this complex can be measured spectrophotometrically, and it follows Beer's law within a specific concentration range, allowing for quantification. tandfonline.com Although this method directly quantifies DTPA, its principle is rooted in the detection of the metal-DTPA complex.

DTPA is also instrumental in indirect quantification methods. For example, in formulations containing europium-DTPA conjugates, unchelated Eu³⁺ ions can interfere with assays. A streamlined xylenol orange-based assay has been developed to quantify these contaminating metal ions. rsc.org Xylenol orange forms a colored complex with free metal ions, and the change in absorbance upon its addition to a solution containing Eu-DTPA allows for the selective quantification of the unchelated europium. rsc.org

Beyond spectrophotometry, DTPA is employed in other analytical techniques. In soil analysis, DTPA is used as an extracting agent to assess the bioavailability of micronutrients such as copper (Cu), iron (Fe), manganese (Mn), and zinc (Zn). tandfonline.comtandfonline.com The DTPA/TEA solution extracts these metals from the soil, and their concentrations in the extract are then determined, often by flame atomic absorption spectroscopy (FAAS) or electrochemical methods like square wave anodic stripping voltammetry (SWASV). tandfonline.comtandfonline.com The results from these electroanalytical methods have shown good agreement with those from FAAS. tandfonline.com

High-performance liquid chromatography (HPLC) methods also utilize DTPA for metal ion analysis. To enhance UV detection of chelating agents like DTPA that lack a chromophore, they are often complexed with a transition metal ion such as Fe³⁺. nih.govresearchgate.net The resulting stable metal-DTPA complex can then be detected and quantified by ion-pairing HPLC with UV detection. nih.govresearchgate.net

Furthermore, DTPA has been used in the development of immunoassays for heavy metal detection. A polyclonal antibody that recognizes the cadmium-DTPA complex has been produced, enabling the development of an enzyme-linked immunosorbent assay (ELISA) for the specific and sensitive determination of cadmium. tandfonline.com

Below is a table summarizing various analytical methods utilizing DTPA for metal ion detection and quantification:

Analytical TechniqueMetal Ion(s)PrincipleApplication
Spectrophotometry Fe³⁺Formation of a stable Fe-DTPA complex with measurable absorbance.Quantification of DTPA in pharmaceutical formulations. tandfonline.com
Spectrophotometry (indirect) Eu³⁺Displacement of a chromophoric indicator (xylenol orange) by DTPA from the metal ion.Quantification of unchelated europium in probe solutions. rsc.org
Flame Atomic Absorption Spectroscopy (FAAS) / Electrochemical Methods Cu, Fe, Mn, ZnExtraction of bioavailable micronutrients from soil using a DTPA solution.Soil analysis for agricultural and environmental purposes. tandfonline.comtandfonline.com
High-Performance Liquid Chromatography (HPLC) Fe³⁺Formation of a stable Fe-DTPA complex to enable UV detection.Quantification of DTPA in pharmaceutical formulations. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) Cd²⁺Use of a polyclonal antibody specific to the Cd-DTPA complex.Detection and quantification of cadmium in environmental samples. tandfonline.com

Separation and Purification Processes

DTPA plays a significant role in the separation and purification of rare earth elements (REEs), which is a challenging task due to their similar chemical properties. The chelating nature of DTPA allows for the exploitation of subtle differences in the stability of the complexes it forms with different REEs, enabling their separation.

One of the primary techniques where DTPA is employed for REE separation is ion-exchange chromatography. In this process, a mixture of REEs is adsorbed onto a cation-exchange resin. Subsequently, an eluant containing DTPA is passed through the column. The DTPA forms complexes with the REEs, and the stability of these complexes varies across the lanthanide series. This differential stability leads to the separation of the REEs into individual bands as they move down the column. google.com In some methods, DTPA is used as a retaining agent on the resin, while another chelating agent like EDTA is used as the eluant. google.com

DTPA-functionalized materials have also been developed for REE separation. Silica (B1680970) microparticles and chitosan (B1678972) biopolymers have been chemically modified with DTPA ligands. acs.orgslu.sersc.org These functionalized materials exhibit a high capacity and rapid kinetics for REE adsorption. acs.orgslu.se For instance, DTPA-functionalized silica microparticles have been successfully used in high-performance chelation ion chromatography to separate lanthanum (La³⁺), cerium (Ce³⁺), praseodymium (Pr³⁺), neodymium (Nd³⁺), and dysprosium (Dy³⁺) using a nitric acid gradient as the eluent. acs.orgslu.se Similarly, DTPA-functionalized chitosan has been used as a stationary phase in medium pressure liquid chromatography for the separation of Nd³⁺/Ho³⁺ and Pr³⁺/Nd³⁺ mixtures. rsc.org

Solvent extraction is another important method for REE separation where DTPA is utilized. In the TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process, DTPA is used as an aqueous complexing agent to selectively retain trivalent actinides in the aqueous phase while lanthanides are extracted into an organic phase containing an organophosphorus extractant. tandfonline.com The separation factors between heavy and light lanthanides can be significantly improved using DTPA-functionalized magnetic nanosorbents, which have shown high selectivity for heavy lanthanides over light ones in acidic solutions. acs.orgnih.govsci-hub.st

The table below provides a summary of separation factors for selected rare earth elements using DTPA-based methods:

Separation MethodREE PairSeparation Factor (SF)Reference
Solvent Extraction (DIDPA-DTPA system) Nd/Am~20 tandfonline.com
Solvent Extraction (TODGA-DTPA system) La/Amup to 60 tandfonline.com
Adsorption (DTPA-functionalized magnetic nanosorbents) Gd/La>10 acs.orgnih.gov
Adsorption (DTPA-functionalized magnetic nanosorbents) Dy/La>10 acs.orgnih.gov

The separation of actinides from nuclear waste streams is a critical step in reducing the long-term radiotoxicity of the waste. DTPA is a key reagent in several processes developed for this purpose, particularly for the separation of trivalent actinides (like americium and curium) from lanthanides, which are major fission products. iaea.org

In solvent extraction processes, DTPA is used as a "holdback" or "masking" agent in the aqueous phase. iaea.org Due to the slightly stronger complexes it forms with trivalent actinides compared to trivalent lanthanides, it can selectively retain actinides in the aqueous solution while the lanthanides are extracted into an organic solvent. tandfonline.comiaea.orgresearchgate.net This principle is the foundation of the TALSPEAK process, which uses an organophosphorus extractant in the organic phase and a DTPA/lactic acid solution as the aqueous phase. tandfonline.com

Recent research has focused on enhancing these separation processes. For example, using N,N,N′,N′-tetraoctyl-3-oxapentanediamide (TODGA) as the extractant in the organic phase and DTPA in the aqueous phase has shown promising separation factors for americium and curium from lanthanides. tandfonline.com The separation is pH-dependent, with higher pH values generally leading to better separation of light lanthanides from actinides. tandfonline.com A simplified minor actinide lanthanide separation process (ALSEP) has also been demonstrated, which effectively strips americium from a loaded solvent using a DTPA solution. nih.gov

Beyond solvent extraction, DTPA-functionalized materials are being explored for actinide separation. Magnetic nanoparticles conjugated with DTPA have shown a strong affinity for americium(III) and plutonium(IV), with high removal percentages from simulated waste solutions. researchgate.net This nanotechnology-based approach offers an efficient method for separating actinides from highly acidic nuclear waste. researchgate.net

The table below highlights the effectiveness of DTPA in actinide separation:

Separation ProcessActinide(s)Key FeatureOutcome
TALSPEAK (Solvent Extraction) Am(III), Cm(III)DTPA as an aqueous complexing agent.Selective retention of actinides in the aqueous phase, separating them from lanthanides. tandfonline.com
TODGA/DTPA System (Solvent Extraction) Am(III), Cm(III)pH-dependent separation.High separation factors (up to 60 for La/Am) achieved. tandfonline.com
ALSEP (Solvent Extraction) AmDTPA as a stripping agent.Over 99.9% separation of Americium and Curium from lanthanides. nih.gov
DTPA-functionalized Magnetic Nanoparticles Am(III), Pu(IV)High affinity of DTPA for actinides.High removal efficiency (97% for Am(III), 80% for Pu(IV)) from solution. researchgate.net

Integration in Material Science and Advanced Functional Materials

Development of Diethylenetriaminepentaacetate-Functionalized Nanomaterials

The functionalization of nanomaterials with DTPA has led to the creation of novel materials with enhanced capabilities for metal ion interaction and controlled release.

DTPA-functionalized magnetic nanoparticles (MNPs) have been synthesized for various applications, particularly in the removal of heavy metal ions from wastewater. arakut.ac.iracs.org A common synthesis route involves the co-precipitation method to form iron oxide (Fe₃O₄) nanoparticles. researchgate.net These nanoparticles can then be coated with a silica (B1680970) (SiO₂) shell using the Stöber method to improve stability and provide a surface for further functionalization. researchgate.netlut.fi The silica-coated nanoparticles are subsequently functionalized with DTPA, often through an intermediary step involving an amine-containing silane (B1218182) like (3-aminopropyl)triethoxysilane (APTES) to facilitate the grafting of DTPA onto the nanoparticle surface. researchgate.netlut.fi

The resulting DTPA-functionalized MNPs are characterized using a variety of techniques to confirm their structure, size, morphology, and magnetic properties. These techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of DTPA on the nanoparticle surface by identifying characteristic absorption bands of its functional groups. arakut.ac.irresearchgate.net

Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles, confirming the core-shell structure. researchgate.net

X-ray Diffraction (XRD): To determine the crystalline structure of the magnetic core. researchgate.net

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles, such as saturation magnetization. arakut.ac.irresearchgate.net

Thermogravimetric Analysis (TGA): To quantify the amount of DTPA grafted onto the nanoparticles. arakut.ac.ir

The synthesized DTPA-functionalized MNPs typically exhibit superparamagnetic behavior, allowing for their easy separation from a solution using an external magnetic field. arakut.ac.ir

Table 1: Characterization of DTPA-Functionalized Magnetic Nanoparticles

Characterization Technique Information Obtained Reference
FTIR Confirmation of DTPA functional groups on the nanoparticle surface. arakut.ac.irresearchgate.net
TEM Visualization of nanoparticle size, morphology, and core-shell structure. researchgate.net
XRD Determination of the crystalline structure of the magnetic core. researchgate.net
VSM Measurement of magnetic properties (e.g., saturation magnetization). arakut.ac.irresearchgate.net

DTPA has been encapsulated within polymeric nanoparticles to develop controlled-release systems for non-clinical applications. For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to encapsulate a zinc-DTPA (Zn-DTPA) complex for the purpose of extended release. meddocsonline.org The synthesis of these nanoparticles can be achieved through a modified double emulsion method. meddocsonline.org

The release of the encapsulated agent from the polymeric matrix is a crucial aspect of these systems. The release mechanism can involve diffusion through the polymer matrix, diffusion through water-filled pores, and the dissolution of the polymer itself. meddocsonline.org The rate of release can be controlled by several factors, including the properties of the polymer, the drug-to-polymer ratio, and the environmental conditions. meddocsonline.orgnih.gov Studies have shown that the encapsulation of DTPA derivatives within polymeric nanoparticles can significantly prolong their release compared to the free compound. meddocsonline.org

These controlled-release systems have potential applications in various non-clinical fields, such as environmental remediation, where the gradual release of a chelating agent could be beneficial for the sustained removal of pollutants.

Incorporation into Polymeric Matrices and Chelating Resins

DTPA has been incorporated into various polymeric matrices to create chelating resins with a high capacity for metal ion removal. lut.fi One approach involves the synthesis of a melamine-formaldehyde-DTPA (MF-DTPA) resin. researchgate.net In this method, DTPA is anchored to melamine (B1676169) through a covalent amide bond during the condensation reaction with formaldehyde (B43269) in an acidic aqueous medium. researchgate.net

Another strategy involves the use of biopolymers like chitosan (B1678972). DTPA can be cross-linked with chitosan to form magnetic adsorbents. acs.org In such materials, DTPA acts not only as a chelating agent but also as a cross-linker, enhancing the stability of the resin. acs.org These chelating resins have demonstrated high efficiency in adsorbing various heavy metal ions, including copper (Cu(II)), cadmium (Cd(II)), zinc (Zn(II)), and lead (Pb(II)). acs.orgresearchgate.net The adsorption capacity of these resins is influenced by factors such as pH, initial metal ion concentration, and contact time. researchgate.net

Table 2: Examples of DTPA-Incorporated Polymeric Resins for Metal Adsorption

Polymeric Matrix Synthesis Method Target Metals Reference
Melamine-Formaldehyde Condensation polymerization Co(II), Cd(II), Zn(II), Cu(II) researchgate.net

Surface Modification Strategies for Enhanced Metal Adsorption

Surface modification of various materials with DTPA is a key strategy to enhance their metal adsorption capabilities. This approach has been applied to a range of substrates, including silica gel, chitosan, and magnetic nanoparticles. lut.firsc.orgnih.gov The primary goal is to introduce the strong chelating functional groups of DTPA onto the surface of the material, thereby increasing its affinity and capacity for capturing metal ions.

Several chemical strategies are employed for the surface functionalization of materials with DTPA:

Silanization: For silica-based materials, the surface is often first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups. researchgate.netlut.fi These amine groups can then react with DTPA dianhydride to form stable amide bonds, effectively grafting the DTPA onto the surface. lut.fi

Covalent Bonding to Polymers: DTPA can be covalently attached to polymers like chitosan. This can be achieved by reacting the amine groups of chitosan with DTPA, sometimes using a coupling agent. acs.org

Direct Coupling: In some cases, DTPA can be directly coupled onto the surface of nanoparticles. For instance, DTPA has been coupled onto octadecylamine-coated cobalt ferrite (B1171679) nanoparticles using carbodiimide (B86325) chemistry with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). nih.gov

These surface modification strategies have been shown to significantly improve the removal efficiency of various heavy metal ions from aqueous solutions. rsc.orgnih.gov For example, DTPA-functionalized silica gel has been effective in adsorbing Co(II), Ni(II), Cd(II), and Pb(II). lut.fi Similarly, DTPA-modified magnetic nanoparticles have shown high adsorption capacities for a range of heavy metal ions. rsc.org

Design of this compound-Based Responsive Materials

The integration of DTPA into "smart" materials that respond to external stimuli, such as pH, has opened up new possibilities for controlled applications.

DTPA-based materials can be designed to exhibit pH-responsive behavior, which is particularly useful for controlled release applications. mdpi.comnih.gov The principle behind this responsiveness lies in the protonation and deprotonation of the carboxylic acid and amine groups of the DTPA molecule as the pH of the surrounding environment changes. nih.gov

In a pH-responsive system, a material containing DTPA can be designed to be stable at a certain pH and to undergo a change, such as swelling or degradation, at a different pH, leading to the release of an encapsulated substance. For example, hydrogels containing DTPA can be formulated to swell or shrink in response to pH changes. mdpi.comnih.gov At a low pH, the carboxylic acid groups of DTPA are protonated, which can lead to a more compact structure. As the pH increases, these groups deprotonate, leading to electrostatic repulsion between the carboxylate groups, causing the hydrogel to swell and release its payload. mdpi.com

This pH-responsive behavior has been explored in the context of drug delivery, where a change in pH from the physiological environment to the more acidic environment of a tumor can trigger drug release. researchgate.net In non-clinical contexts, such pH-responsive systems could be utilized for the controlled release of agents for environmental remediation, where a change in the pH of a contaminated site could trigger the release of a chelating agent.

Stimuli-Responsive Chelating Materials

The integration of this compound (DTPA) into stimuli-responsive materials, often termed "smart" materials, represents a significant advancement in material science. These materials are engineered to undergo substantial changes in their physical or chemical properties in response to specific external or internal stimuli. mdpi.comnih.gov By functionalizing polymers and other scaffolds with DTPA, a potent metal chelator, researchers have developed materials capable of modulating their metal-binding capabilities on demand. acs.orgacs.org This responsiveness is triggered by various environmental cues, including pH, temperature, and light, enabling precise control over metal ion interaction for targeted applications. nih.govmdpi.com

pH-Responsive Materials

Polymers that respond to changes in pH are particularly valuable for applications in environments with distinct pH gradients, such as tumor microenvironments, which are typically more acidic than healthy tissues. mdpi.comnih.govcd-bioparticles.net These materials can be designed in two primary ways: by incorporating ionizable groups that change their charge and conformation with pH, or by using acid-labile chemical bonds that cleave under acidic conditions. nih.govrsc.org

One approach involves using polymers with moieties like amino or carboxyl groups, which can accept or donate protons based on the ambient pH. nih.gov For instance, polymers containing poly(L-histidine) (p(L-His)) have been explored. mdpi.com At physiological pH (around 7.4), the imidazole (B134444) groups of histidine are neutral, but in an acidic environment (pH < 6.5), they become protonated. This charge alteration can lead to the swelling or disassembly of a polymeric nanostructure, thereby exposing the attached DTPA chelates and modulating their interaction with metal ions or releasing a chelated cargo. mdpi.comnih.gov

Another widely used strategy is the incorporation of acid-sensitive linkers, such as hydrazone, acetal, or ketal bonds, to tether DTPA or a DTPA-metal complex to a polymer backbone. nih.govrsc.org These linkages are relatively stable at neutral pH but hydrolyze and break in acidic conditions. rsc.org Research has demonstrated the design of drug delivery systems where an anti-tumor drug is conjugated to a polymer via a hydrazone bond. nih.gov In a similar fashion, DTPA can be masked or shielded by a pH-sensitive component. For example, a targeting ligand can be shielded by DTPA via a pH-sensitive hydrazone linkage; in the acidic tumor environment, the bond is hydrolyzed, exposing the ligand for specific targeting. rsc.org

Table 1: Common Acid-Labile Linkages Used in pH-Responsive Systems

Linkage TypeStability ConditionCleavage ConditionReference
HydrazoneStable at neutral pH (7.4)Hydrolyzes in mild acidic conditions (e.g., pH 5.0-6.5) nih.govrsc.org
Acetal/KetalStable at neutral or alkaline pHHydrolyzes in acidic environments nih.govrsc.org
Benzoic-imineStable at neutral pHHydrolyzes in acidic tumor environment rsc.org
β-thiopropionateStable at neutral pHHydrolyzes in acidic environment nih.gov

Temperature-Responsive Materials

Temperature-responsive or thermoresponsive polymers exhibit a drastic change in solubility in response to temperature variations, a property governed by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). wikipedia.org Polymers with an LCST are soluble below this temperature but become insoluble and collapse into compact globules above it. wikipedia.org

Poly(N-isopropylacrylamide) (PNIPAAm) is the most extensively studied thermoresponsive polymer, with an LCST of approximately 32°C in water, close to human body temperature. nih.govresearchgate.net This unique property has been exploited by conjugating DTPA to PNIPAAm-based polymers. researchgate.net In one study, a novel thermoresponsive system for local radiotherapy was developed by incorporating DTPA into a PNIPAAm polymer. researchgate.net At room temperature, the polymer is soluble, but at body temperature, it undergoes a phase separation and precipitates. This allows a radionuclide chelated by the DTPA to be localized within a specific tissue. The polymer solution can be injected into the target tissue, where the increase to body temperature causes it to precipitate, entrapping the radionuclide complex. researchgate.net

The transition from a soluble, expanded coil to an insoluble, collapsed globule is a key mechanism for these materials. wikipedia.org This conformational change can alter the accessibility of the DTPA chelating sites, effectively switching their binding capacity "on" or "off" with a small temperature shift.

Table 2: Properties of DTPA-Functionalized Thermoresponsive Polymer

Polymer SystemStimulusTransition Temperature (LCST)Observed ChangeApplication ConceptReference
Poly(N-isopropylacrylamide)-DTPATemperature~32-37°CSoluble polymer precipitates from solutionLocalized radiotherapy researchgate.net

Light-Responsive Materials

Light offers a non-invasive external stimulus with high spatiotemporal control. Materials can be made light-responsive by incorporating photolabile groups that undergo a chemical reaction upon irradiation with light of a specific wavelength. uzh.chnih.gov

Research has been conducted on modifying a DTPA chelate with a light-responsive aryl azide (B81097) group. uzh.chnih.gov Upon irradiation with ultraviolet (UV) light (e.g., 365 nm), the aryl azide is rapidly activated, forming a highly reactive nitrene intermediate that can then form a covalent bond with nearby molecules, such as proteins. uzh.ch This photochemical reaction enables precise control over the conjugation of DTPA-metal complexes to biological targets. nih.gov

Studies have measured the kinetics of this light-induced activation for the DTPA-aryl azide compound and its metal complexes. The reactions were found to be rapid, completing in under 100 seconds, demonstrating the efficiency of light as a trigger. uzh.chnih.gov This approach increases the scope of photochemical methods to include metal ions that are effectively chelated by DTPA. nih.gov

Table 3: Photochemical Reaction Kinetics of Light-Responsive DTPA-Aryl Azide

CompoundLight SourceFirst-Order Rate Constant (s⁻¹)Reaction Completion TimeReference
DTPA-PEG3-ArN3365 nm UV0.078 ± 0.045< 100 s uzh.chnih.gov
ⁿᵃᵗGa-DTPA-PEG3-ArN3⁻365 nm UV0.093 ± 0.009< 100 s uzh.chnih.gov
ⁿᵃᵗIn-DTPA-PEG3-ArN3⁻365 nm UV0.117 ± 0.054< 100 s uzh.chnih.gov

Applications in Radiochemistry and Nuclear Science Non Biological Systems

Radiometal Complexation for Research Probes and Precursors

The strong chelating properties of DTPA allow it to be a foundational component in the creation of radiolabeled molecules for research. mdpi.comnih.gov By securely binding a radionuclide, DTPA acts as a bifunctional chelator (BFC), a molecule that links a radioactive metal ion to a targeting vector, although in this context, the focus remains on the fundamental chemistry of complexation for research precursors rather than in-vivo targeting applications. sci-hub.se

The synthesis of DTPA-based radioligands involves covalently attaching the DTPA molecule to another chemical entity. mdpi.comacs.org To achieve this without undesirable side reactions, such as cross-linking, derivatives of DTPA are often synthesized. mdpi.comacs.org For instance, a monoreactive DTPA derivative with a maleimide (B117702) group can be created for specific conjugation purposes. acs.org Another common method involves using the cyclic bisanhydride of DTPA, though this can sometimes lead to double-substituted side products. mdpi.com To circumvent this, protected forms like DTPA-tetra(t-Bu ester) are commercially available and can be used for defined conjugation with primary amines. mdpi.com

The process often involves standard chemical conjugation techniques to create precursors, which are then radiolabeled. snmjournals.org For example, a bivalent derivative of DTPA was synthesized using a long-chain arylpiperazine to create a ligand for imaging receptors. snmjournals.org Another approach involved the synthesis of [DTPA-bis(D-ser)], which was achieved with a 90% yield and subsequently analyzed using spectroscopic methods. nih.gov These synthetic strategies allow for the creation of a wide array of DTPA-based precursors ready for complexation with various radiometals.

Table 1: Examples of Synthesized DTPA-Based Ligands and Precursors

Ligand/Precursor Name Synthesis Approach Target Radionuclide(s) Reference(s)
[DTPA-bis(D-ser)] (DBDSC) Covalent conjugation of two D-Serine molecules to DTPA. 99mTc nih.gov
DTPA-bis(methionine) Covalent conjugation of two methionine molecules to DTPA. 99mTc acs.org
DTPA-bis({2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-amine) (DBM) Synthesis of a bivalent derivative using a long-chain arylpiperazine. 68Ga snmjournals.org
Tz-PEG7-CHX-A”-DTPA Modular synthesis using standard chemical conjugation techniques. 177Lu snmjournals.org

DTPA is a highly effective chelator for numerous radiometals used in both diagnostic and therapeutic research. mdpi.com Its acyclic, or 'open-chain', structure generally allows for rapid radiometal complexation under mild reaction conditions, leading to high radiochemical yields. researchgate.net

A prime example is its complexation with Indium-111 (¹¹¹In). openmedscience.com ¹¹¹In-DTPA is a stable, water-soluble compound formed by chelating the radioisotope with DTPA. openmedscience.com This complex has been widely used as a precursor in the development of radiopharmaceuticals. mdpi.comopenmedscience.com The labeling process is efficient, and the resulting complex demonstrates sufficient stability for many applications. openmedscience.comnih.gov While ¹¹¹In-DTPA complexes are very stable, complexes with some other radionuclides, such as the therapeutic isotopes Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu), may lack the requisite stability in vivo, which has led to the development of other chelators like DOTA for these specific metals. unm.edu However, derivatives like CHX-A”-DTPA have shown improved stability and are effective for chelating radionuclides such as ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu, and Bismuth-213 (²¹³Bi). sci-hub.senih.gov

Studies have demonstrated the successful labeling of DTPA with various radionuclides. For example, a high labeling yield of over 99% was achieved for ¹⁷⁷Lu-DTPA at a pH of 7.0 after 15 minutes of reaction time at 100 °C. nih.gov Similarly, DTPA-bis(Met) was labeled with Technetium-99m (⁹⁹mTc) in high radiochemical purity. acs.org

Table 2: Radionuclides Complexed with DTPA for Research Applications

Radionuclide Isotope Primary Use Type Associated DTPA Derivative (Example) Reference(s)
Indium-111 ¹¹¹In Diagnostic DTPA, CHX-A”-DTPA mdpi.comopenmedscience.comnih.gov
Technetium-99m ⁹⁹mTc Diagnostic DTPA, DTPA-bis(Met) nih.govnih.govpolatom.pl
Lutetium-177 ¹⁷⁷Lu Therapeutic DTPA, Tz-PEG7-CHX-A”-DTPA snmjournals.orgnih.gov
Yttrium-90 ⁹⁰Y Therapeutic CHX-A”-DTPA mdpi.comnih.gov
Gallium-68 ⁶⁸Ga Diagnostic DBM snmjournals.org
Bismuth-213 ²¹³Bi Therapeutic CHX-A”-DTPA mdpi.comsci-hub.se
Plutonium Various Decontamination DTPA cdc.gov
Americium Various Decontamination DTPA cdc.gov

Role in Nuclear Fuel Cycle Research and Process Chemistry

DTPA plays a crucial role in advanced nuclear fuel reprocessing research, specifically in the separation of trivalent actinides (An) from lanthanides (Ln). elsevierpure.cominl.gov This separation is a significant challenge in closing the nuclear fuel cycle because these two groups of elements have very similar chemical properties. anl.gov Processes that can effectively partition minor actinides like americium and curium from the lanthanide fission products are essential for reducing the long-term radiotoxicity and heat load of high-level nuclear waste. anl.govoecd-nea.org

One such process is the Trivalent Actinide-Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexants (TALSPEAK). elsevierpure.cominl.gov In the TALSPEAK process, DTPA is used as an aqueous-soluble complexing agent. inl.gov It selectively retains the trivalent actinides in the aqueous phase while the lanthanides are extracted into an organic phase by an extractant like bis(2-ethylhexyl)phosphoric acid (HDEHP). elsevierpure.cominl.gov The process relies on the subtle differences in the stability of the DTPA complexes formed with actinides versus lanthanides. elsevierpure.com

More recently, DTPA has been integral to the development of the Actinide Lanthanide Separation Process (ALSEP). anl.gov This process simplifies the separation of actinides and lanthanides into a single step, making it potentially more cost-effective. anl.gov In ALSEP, DTPA is used as a water-soluble agent to selectively strip americium and curium from the organic phase, achieving efficient separation. anl.gov Laboratory tests of related processes have demonstrated high yields for americium (99%) and curium (97.6%). oecd-nea.org

Advanced Nuclear Waste Management Strategies

The management of high-level radioactive waste (HLW) generated from nuclear fuel reprocessing is a primary focus of nuclear science. researchgate.net DTPA is a key chemical in strategies aimed at partitioning long-lived radionuclides from these waste streams to reduce the long-term environmental hazard. cdc.goveconference.io

The primary goal of partitioning is to separate long-lived alpha-emitting minor actinides, such as americium and curium, from the bulk of the fission products in HLW. researchgate.neteconference.io DTPA's ability to form strong, selective complexes with these actinides is leveraged in several proposed separation schemes. oecd-nea.orgoecd-nea.org

In addition to solvent extraction processes like TALSPEAK, research is exploring novel separation methods. inl.gov One such method involves using magnetic nanoparticles (MNPs) functionalized with DTPA. researchgate.netresearchgate.net These DTPA-conjugated MNPs show a high affinity for actinides, enabling their separation from the highly acidic medium of nuclear waste. researchgate.net The extremely small size and high surface-area-to-volume ratio of the nanoparticles enhance the kinetics of metal ion adsorption. researchgate.net In experimental work, these DTPA-MNPs demonstrated the ability to extract 97% of Americium(III) and 80% of Plutonium(IV) from solution, highlighting their potential as an effective method for spent nuclear fuel separation. researchgate.net DTPA has also been used in stripping solutions for the co-extraction of cesium and strontium from acidic waste streams. inl.gov

Table 3: Stability Constants (log β) for DTPA Complexes with Various Metal Ions

Metal Ion log β₁₀₁ Measurement Conditions Reference(s)
Ce(III) 20.01 ± 0.02 1 M ionic strength, 25 °C oregonstate.edu
Pu(III) 20.58 ± 0.04 1 M ionic strength, 25 °C oregonstate.edu
Th(IV) 29.6 ± 1 1 M ionic strength, 25 °C oregonstate.edu
Np(IV) 29.55 to 29.75 Various acid concentrations iaea.org
U(IV) 31.8 ± 0.1 1 M ionic strength, 25 °C oregonstate.edu
Np(IV) 32.3 ± 0.1 1 M ionic strength, 25 °C oregonstate.edu
Pu(IV) 33.67 ± 0.02 1 M ionic strength, 25 °C oregonstate.edu

Note: β₁₀₁ represents the formation constant for the 1:1 metal-to-ligand complex.

For any chelating agent to be effective in nuclear waste management, its complexes must be stable under the harsh conditions of a waste repository or reprocessing environment, which includes high acidity and intense radiation fields. iaea.orgiaea.org The long-term stability of DTPA and its metal complexes is therefore a critical area of research. iaea.org

Studies indicate that DTPA has the potential to mobilize certain radionuclides from waste disposal sites because it can leach from solidified waste, form strong complexes, and be resistant to biodegradation. iaea.org The radiolytic stability of DTPA has been investigated, particularly its reaction with hydroxyl radicals, which are produced during the radiolysis of water. iaea.orgresearchgate.net The rate at which DTPA and its complexes react with these radicals determines their degradation rate in a high-radiation environment. iaea.org

Research has shown that the reaction rate constant for Eu-loaded DTPA with hydroxyl radicals is generally faster (by up to a factor of two) than for the free DTPA ligand under acidic conditions typical of the TALSPEAK process. iaea.org The rate constants for the reaction of hydroxyl radicals with Eu³⁺-DTPA were determined to be (5.75 ± 0.38) x 10⁹ M⁻¹s⁻¹ at pH 3.00 and (3.68 ± 0.06) x 10⁹ M⁻¹s⁻¹ at pH 2.00. iaea.org This indicates that complexation with a metal ion can influence the radiolytic degradation rate of the chelator. iaea.orgresearchgate.net Understanding these kinetics is essential for predicting the long-term behavior of DTPA in nuclear waste management and for optimizing the design of separation processes. iaea.org

Advanced Spectroscopic and Computational Characterization Techniques for Diethylenetriaminepentaacetate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of DTPA and its metal complexes.

1H-NMR and 13C-NMR for Ligand Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the DTPA ligand itself. researchgate.net These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for confirmation of its synthesis and purity. sci-hub.seconicet.gov.ar In the absence of a metal ion, the NMR spectra of DTPA exhibit distinct signals corresponding to the different methylene (B1212753) and carboxylate groups.

Upon complexation with a diamagnetic metal ion, significant changes in the chemical shifts of the ¹H and ¹³C nuclei are observed. These shifts are indicative of the coordination of the carboxylate and amine groups to the metal center. Two-dimensional NMR techniques can further aid in assigning the complex spectra of these metal complexes. acs.org

For instance, the ¹H and ¹³C NMR spectra of a novel functionalized pyridine-containing DTPA-like ligand have been fully characterized to confirm its structure. sci-hub.se Similarly, the structure of a new polyaminocarboxylic macrocyclic ligand based on a DTPA framework was characterized using one- and two-dimensional NMR spectroscopy. conicet.gov.ar

Relaxation Studies for Paramagnetic Complexes

When DTPA forms complexes with paramagnetic metal ions, such as those from the lanthanide or transition metal series, the NMR signals of the ligand are significantly affected. The paramagnetic center induces rapid relaxation of the surrounding nuclei, leading to broadened and shifted NMR lines. The study of these relaxation phenomena provides crucial information about the structure and dynamics of the paramagnetic complexes. rsc.orgacs.org

The enhancement of the solvent proton relaxation rates upon the formation of a paramagnetic complex is a key parameter studied. This "relaxivity" is a measure of the efficiency of a paramagnetic complex to enhance the relaxation of water protons and is a critical property for contrast agents in magnetic resonance imaging (MRI). The relaxivity of Gd(DTPA)²⁻ has been extensively studied and resolved into inner- and outer-sphere contributions. nih.gov

Studies on vanadyl complexes with DTPA have shown that the observed relaxivity profiles are best described by a model that includes contributions from both second-sphere and outer-sphere water molecules. acs.org This research highlights that the second-sphere mechanism can contribute significantly, up to 30% of the total relaxivity in Gd(DTPA). acs.org Furthermore, paramagnetic relaxation enhancement (PRE) experiments using soluble paramagnetic probes like Gd(DTPA-BMA) can provide information on the solvent accessibility of biomolecules. researchgate.net

Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which measure the relaxivity as a function of the magnetic field strength, provide detailed insights into the rotational correlation times and electronic relaxation times of the complexes. rsc.org For example, NMRD studies on [EuII(DTPA)(H₂O)]³⁻ have been used to determine parameters for water exchange, rotation, and electronic relaxation. acs.orgacs.org

Table 1: Selected Best-Fit Parameters from ¹H NMRD Profile Analysis of Gd-1 Complex at 298 K

Parameter Value
Rotational Correlation Time (τR) 107 ps
Δ² Similar to ¹⁷O data
τV Similar to ¹⁷O data

Data sourced from a study on a novel functionalized pyridine-containing DTPA-like ligand. sci-hub.se

X-ray Absorption Spectroscopy (XAS) for Structural Insights

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of metal ions in complexes. malvernpanalytical.comspringernature.com It is particularly valuable for studying DTPA complexes, as it can provide precise information about the metal's coordination environment, including bond distances and coordination numbers, even in non-crystalline samples. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory part of the XAS spectrum, extending several hundred electron volts above an absorption edge. mpg.dewikipedia.orgiaea.org Analysis of the EXAFS region provides quantitative information about the local structure around the absorbing atom, such as the types of neighboring atoms, their distances, and their coordination numbers. mpg.de

EXAFS has been employed to investigate the structural features of trivalent actinide (An) complexes with DTPA. researchgate.net These studies have revealed details about the metal-oxygen (M-O) bond distances within the complexes. For example, a notable decrease in M-O bond distances was observed for Californium (Cf) in its DTPA complex, suggesting a degree of heterogeneity in the metal-ligand bonding. researchgate.net EXAFS analysis can be complex, and advanced techniques, including the use of artificial intelligence, are being developed to improve the reliability and efficiency of data analysis. osti.govboisestate.edu

Probing Metal-Ligand Bonding in Actinide Complexes

The nature of the bonding between actinide ions and ligands like DTPA is of fundamental interest. Theoretical studies based on density functional theory (DFT) have been used to investigate the covalency of metal-ligand bonds in actinide-DTPA complexes. researchgate.net These computational analyses suggest that the covalent interactions in An(III)-DTPA complexes increase across the actinide series from Americium (Am) to Californium (Cf). researchgate.net This trend is attributed to the increasing energy degeneracy between the 5f orbitals of the actinides and the 2p orbitals of the coordinating ligand atoms. researchgate.net

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), is another computational tool used to deduce the nature of bonding in these complexes. nih.govacs.orgmdpi.com These analyses have shown that while the primary interaction between the metal and ligand is electrostatic, there are non-negligible covalent contributions. researchgate.net For instance, in actinide-DOTA complexes, which are structurally related to DTPA complexes, the bonding is mainly electrostatic, with minor charge transfer contributions to the actinide 6d orbitals. nih.gov

Table 2: Metal-Oxygen Bond Lengths in Trivalent Lanthanide and Actinide Complexes with DTPA

Metal Ion Average M-O Bond Length (Å)
Neodymium (Nd) ~2.50
Europium (Eu) ~2.45
Gadolinium (Gd) ~2.42
Terbium (Tb) ~2.40
Americium (Am) ~2.48
Curium (Cm) ~2.45
Californium (Cf) ~2.40

Note: These are approximate values derived from graphical data and trends discussed in the literature. researchgate.net

Electronic Spectroscopy

For lanthanide complexes of DTPA, luminescence spectroscopy is a particularly powerful technique. The luminescence emission and excitation spectra of terbium(III)-DTPA complexes, for example, have been used to map the electronic structure of the emitting ⁵D₄ multiplet. chemrxiv.org Such detailed spectroscopic investigations have shown that for the [Tb(DTPA)(H₂O)]²⁻ complex, the ⁵D₄ multiplet is best described by two distinct bands, providing insight into the relationship between the molecular structure and the luminescent properties. chemrxiv.org

Furthermore, the electronic spectra of these complexes can be influenced by the surrounding environment. For example, the electronic relaxation properties of the isoelectronic [EuII(DTPA)(H₂O)]³⁻ and [GdIII(DTPA)(H₂O)]²⁻ complexes show unexpected differences, which have been attributed to variations in the number of water molecules hydrogen-bonded to the carboxylates of the ligand. acs.org

UV-Vis Spectroscopy for Complexation Studies

UV-Visible (UV-Vis) absorption spectrophotometry is a fundamental tool for investigating the thermodynamics and kinetics of DTPA complexation with metal ions. Although DTPA and its simple metal complexes often lack significant absorbance in the UV-Vis range, their formation can be effectively studied indirectly or through the distinct spectral properties of certain metal ions, particularly f-block elements. rsc.orgosti.govrsc.org

Studies on the complexation of lanthanides, such as Neodymium(III) (Nd³⁺) and Europium(III) (Eu³⁺), and actinides like Americium(III) (Am³⁺) have utilized UV-Vis spectroscopy to determine stability constants. acs.orgacs.orginl.govosti.gov The technique allows for the monitoring of changes in the metal ion's absorption bands upon chelation by DTPA. For instance, spectrophotometric titrations of Nd³⁺ with DTPA reveal shifts in the f-f transition bands, which can be analyzed to calculate the stability constants of the formed complexes. acs.orgornl.gov Similarly, the complexation of Gallium(III) and Indium(III) has been monitored using UV-Vis spectra. acs.org

UV-Vis spectroscopy, combined with other methods, has been used to determine detection limits for DTPA and other chelating agents. nih.gov

Table 1: Selected Parameters Determined by UV-Vis Spectroscopy for DTPA and Related Systems

Analyte/SystemParameterValueMethodpHReference
DTPADetection Limit0.34 µmol L⁻¹HPLC with UV-Vis Detection3.15 nih.gov
DTPADetection Limit667 µmol L⁻¹UV-Vis Spectrophotometry (Ni(II) chelate)- nih.gov
Eu(III)-Xylenol OrangeStoichiometry1:1Absorbance vs. Metal:Dye Ratio3.6 rsc.org
Eu(III)-DTPA ComplexationSecond-Order Rate Constant (k₁)(5.48 ± 0.64) × 10⁴ M⁻¹ s⁻¹Stopped-Flow (Xylenol Orange displacement)3.6 rsc.org
Eu(III)-DTPA DecomplexationRate Constant (k₋₁)154.0 ± 5.4 s⁻¹Stopped-Flow (Xylenol Orange displacement)3.6 rsc.org

Luminescence Spectroscopy for Lanthanide Complexes

Luminescence spectroscopy is an exceptionally sensitive technique for probing the structure and properties of lanthanide-DTPA complexes. Lanthanide ions (Ln³⁺) like Europium(III) and Terbium(III) are known for their sharp, line-like emission spectra and long luminescence lifetimes, but they suffer from very low absorption cross-sections. edinst.comresearchgate.net To overcome this, the DTPA ligand is often functionalized by covalently attaching an organic chromophore, which acts as an "antenna". edinst.comacs.org This antenna efficiently absorbs excitation light (typically UV) and transfers the energy intramolecularly to the central lanthanide ion, which then emits its characteristic light. edinst.comrsc.orgnih.gov

A widely used antenna for this purpose is 7-amino-4-methyl-2(1H)-quinolinone, also known as carbostyril 124 (cs124). acs.orgacs.org The resulting Eu-DTPA-cs124 and Tb-DTPA-cs124 complexes are highly luminescent. edinst.comacs.org The emission spectra are characteristic of the metal ion: Eu³⁺ complexes typically show sharp peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions, with the most intense peak often around 615-617 nm, while Tb³⁺ complexes exhibit ⁵D₄ → ⁷Fⱼ transitions with prominent green emission. edinst.comrsc.orgacs.org

One of the most powerful applications of this technique is determining the number of water molecules (q) in the first coordination sphere of the lanthanide ion in aqueous solution. The O-H oscillators of coordinated water molecules are very effective at quenching the lanthanide's excited state non-radiatively. This effect is significantly diminished in heavy water (D₂O). By measuring the luminescence decay rates (the inverse of the lifetime, τ) in both H₂O and D₂O, the value of q can be calculated. acs.orgnih.gov For example, the lifetime of monomeric Eu-DTPA-cs124 increases from 0.62 ms (B15284909) in H₂O to 2.4 ms in D₂O, which was used to determine the hydration state. acs.org Studies have shown that many Ln(III)-DTPA-bis(amide) complexes have one coordinated water molecule, indicating octadentate coordination by the ligand. researchgate.net

Table 2: Photophysical Properties of Selected Lanthanide-DTPA Complexes

ComplexExcitation λ (nm)Emission λ (nm)Lifetime (τ) (ms)Solvent/StateReference
[Eu(DTPAAQ)(DMF)]--0.51 - 0.64- rsc.org
[Tb(DTPAAQ)(DMF)]--0.51 - 0.64- rsc.org
Eu-DTPA-cs124-6170.62H₂O acs.org
Eu-DTPA-cs124-6172.4D₂O acs.org
Eu-DTPA-cs124-6170.90Crystal acs.org
Tb-DTPA-cs124--2.63H₂O acs.org
Tb-DTPA-cs124 (DNA Conjugate)--3.063D₂O buffer acs.org

Crystallographic Studies of Diethylenetriaminepentaacetate and its Complexes

Crystallographic analyses have shown that DTPA is a highly flexible and versatile ligand, capable of adopting different conformations to accommodate various metal ions. A recurring finding is that DTPA often behaves as an octadentate ligand, coordinating to the metal center via its three amine nitrogens and five of its carboxylate oxygens. researchgate.netsnmjournals.org

For many lanthanide(III) complexes, the resulting coordination number is nine. rsc.orgnih.gov The nine-coordinate geometry is frequently described as a distorted tricapped trigonal prism (TTP). rsc.orgnih.gov In these structures, the DTPA ligand provides eight donor atoms, and the ninth coordination site is typically occupied by a water molecule or a solvent molecule like dimethylformamide (DMF). nih.gov

Key structural elucidations include:

[Eu(dtntp)(DMF)] : The structure shows a nine-coordinate Eu(III) ion with a distorted TTP geometry. The dtntp ligand (a DTPA derivative) contributes three nitrogen and five oxygen atoms, with a DMF molecule completing the coordination sphere. nih.gov

[C(NH₂)₃]₃[Eu(II)(DTPA)(H₂O)]·8H₂O : This was the first reported crystal structure of a Eu(II)-DTPA chelate, confirming the +2 oxidation state and showing a coordinated water molecule. nih.gov

Na₂[In(DTPA)]·7H₂O : This structure was pivotal as it characterized the first monomeric In³⁺ complex with a coordination number of eight, with the DTPA ligand acting in an octadentate fashion. This high coordination number was also found to persist in aqueous solution. researchgate.netsnmjournals.org

[C(NH₂)₃]₄[Am(DTPA)]₂·nH₂O : The first crystal structure of an actinide-DTPA complex was reported for Americium(III). The structure revealed a dimer with nine-coordinate Am³⁺ ions in a muffin-like geometry. inl.gov

K[M(Dtpa)]·3H₂O (M = Zr, Hf) and NH₄[Sn(Dtpa)]·H₂O : In these complexes with tetravalent metals, the metal atom's coordination number is eight. researchgate.net

Table 3: Selected Crystallographic Data for Metal-DTPA Complexes

Complex FormulaMetal IonCoordination NumberGeometryKey FindingReference
[Eu(dtntp)(DMF)]Eu³⁺9Distorted Tricapped Trigonal Prism (TTP)Ninth site occupied by DMF. nih.gov
[C(NH₂)₃]₃[Eu(II)(DTPA)(H₂O)]·8H₂OEu²⁺--First crystal structure of a Eu(II)-DTPA chelate. nih.gov
Na₂[In(DTPA)]·7H₂OIn³⁺8Distorted Archimedean AntiprismFirst monomeric In³⁺ complex with CN 8; octadentate DTPA. researchgate.netsnmjournals.org
[C(NH₂)₃]₄[Am(DTPA)]₂·nH₂OAm³⁺9Muffin / Spherical Capped Square AntiprismFirst crystal structure of an actinide-DTPA complex. inl.gov
K[Zr(Dtpa)]·3H₂OZr⁴⁺8-DTPA acts as an octadentate ligand. researchgate.net
H₃CuDTPA·H₂OCu²⁺--Structure of the protonated copper complex. acs.org

Chemometric and Multivariate Analysis of Spectroscopic Data

The large and complex datasets generated by modern spectroscopic techniques often require advanced mathematical and statistical methods for data extraction and interpretation. Chemometrics and multivariate analysis provide a powerful framework for analyzing spectroscopic data from DTPA complexes, enabling the deconvolution of overlapping signals and the creation of predictive models. frontiersin.orgosti.govnih.gov

In the context of UV-Vis spectroscopy, complex solutions may contain multiple absorbing species in equilibrium (e.g., free metal ion, protonated ligand, and one or more metal-ligand complexes). acs.org Multivariate methods such as Principal Component Analysis (PCA), Classical Least Squares (CLS), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression can resolve the spectra and quantify the concentration of each component, which is often impossible with traditional univariate analysis. nih.govosti.gov These techniques are particularly valuable for analyzing data from spectrophotometric titrations and kinetic runs. osti.gov

A salient example of advanced data analysis involves vibrational spectroscopy. The interaction of DTPA with lanthanide ions induces conformational changes in the ligand. These changes can be probed using ultrafast polarization-dependent mid-IR pump-probe spectroscopy, focusing on the carbonyl (C=O) stretching vibrations of the carboxylate groups. rsc.org Analysis of the spectral data, including the isotropic and anisotropic responses, reveals that the vibrational coupling between the carbonyl sites is stronger in the metal-bound conformations compared to the free DTPA ligand. rsc.org The rate of vibrational anisotropy decay was found to be sensitive to the charge density of the central lanthanide ion, serving as a molecular-level reporter for ion binding. rsc.org This type of analysis relies heavily on computational modeling (like DFT) and multivariate data processing to extract subtle dynamic information from the complex spectra. rsc.org

These computational approaches are essential for moving beyond simple peak analysis to a more holistic understanding of the structure-function relationships in DTPA chelation, transforming complex spectral data into meaningful chemical and physical insights. frontiersin.orgresearchgate.net

Emerging Research Directions and Future Outlook for Diethylenetriaminepentaacetate

Sustainable Synthesis Routes and Green Chemistry Approaches

The traditional synthesis of DTPA often involves processes that are energy-intensive and generate considerable waste, prompting a shift towards more environmentally benign methodologies. researchgate.net Green chemistry principles are increasingly being integrated into the production of DTPA and its derivatives, focusing on reducing the environmental footprint.

A promising approach involves the use of chitosan (B1678972), a natural biopolymer, as a scaffold for DTPA. Researchers have explored the functionalization of magnetic chitosan with EDTA and DTPA, which serve as both cross-linkers and chelating functional groups. researchgate.net This method is lauded for its green and economical attributes. researchgate.net The resulting magnetic adsorbents can be easily recovered after use, a significant advantage in wastewater treatment applications. researchgate.net

Another avenue of sustainable synthesis involves the development of novel nanoarchitectonics. For instance, a new LDH/polymer composite has been designed and prepared using DTPA and polyethylenimine. nih.gov This method is noted for its simple preparation and the high stability and reusability of the resulting catalyst, aligning with the core tenets of green chemistry. nih.gov These advancements are highlighted in the following table:

Green Synthesis Approach Key Features Potential Applications
DTPA-functionalized Magnetic Chitosan Utilizes natural biopolymer, dual-role of DTPA as cross-linker and chelator, easy magnetic recovery. researchgate.net Removal of aqueous metal ions from wastewater. researchgate.net
LDH/Polymer Nanocomposite with DTPA Simple preparation, high thermal stability, high catalytic activity, reusable catalyst. nih.gov Heterogeneous catalysis for green synthesis of organic compounds. nih.gov

These innovative synthesis routes not only aim to reduce the environmental impact of DTPA production but also to enhance the functional properties of the final product for specific applications.

Development of Novel Chelator Design Principles Inspired by Diethylenetriaminepentaacetate

The foundational structure of DTPA, with its multiple carboxylic acid and amine groups, has served as a blueprint for the design of new and improved chelators. The goal is to create molecules with enhanced binding affinity, selectivity, and in some cases, biodegradability.

One notable area of research is the design of novel chemicals for specific industrial applications, such as the removal of iron sulfide (B99878) scale in oil and gas production. qnl.qa Inspired by the triamine scaffold of DTPA, researchers have designed new chemicals incorporating hydroxamate functional groups, which are known to form strong complexes with iron. qnl.qa One such novel chemical demonstrated a greater binding affinity for Fe2+ and was found to be a safer alternative compared to DTPA. qnl.qaresearchgate.net

In the realm of nuclear medicine and theranostics, the design of flexible chelate systems is crucial for developing novel targeting strategies. researcher.life While DTPA is an effective acyclic chelator, its structure is being adapted to create more preorganized and rigid derivatives to improve kinetic inertness. rsc.org The development of multimodal architectures, using cores like phosphazene to scaffold multiple DTPA motifs, allows for customizable and flexible systems. researcher.life

Key design principles emerging from DTPA-inspired research include:

  • Incorporation of Alternative Functional Groups: Utilizing groups like hydroxamates to target specific metal ions with higher affinity. qnl.qa
  • Structural Preorganization: Modifying the flexible backbone of DTPA to create more rigid structures, thereby enhancing the stability of the metal complex. rsc.org
  • Multimodal Scaffolding: Using core structures to attach multiple chelating units, creating versatile platforms for imaging and therapy. researcher.life
  • These advancements are paving the way for a new generation of chelators with tailored properties for a wide range of applications.

    Multi-functional this compound-Based Systems

    The inherent chelating ability of DTPA makes it an ideal component for integration into multi-functional systems, where it can be combined with other molecules to achieve synergistic effects. These systems are being explored for applications ranging from medical imaging and therapy to advanced materials.

    In the field of nanomedicine, DTPA is being incorporated into nanoparticles for both diagnostic and therapeutic purposes, a concept known as theranostics. nih.gov For example, a multifunctional nanoprobe has been synthesized by self-assembling gadolinium-DTPA, human serum albumin, indocyanine green, and Bevacizumab. nih.gov This system aims to improve the efficacy of fluorescence-image-guided surgery and radiotherapy for breast cancer. nih.gov Another study describes the development of an imaging agent where a maleimide-bearing linker is combined with DTPA for SPECT imaging, allowing for the agent to bind to circulating albumin. nih.gov

    DTPA-functionalized materials are also being developed for environmental and industrial applications. Silica-based monoliths functionalized with DTPA have been shown to be effective for the removal of transition and lanthanide ions from aqueous solutions. rsc.org Similarly, DTPA has been incorporated into chitosan-coated magnetic silica (B1680970) nanoparticles to enhance the selective adsorption of heavy metals like lead from complex wastewater. researchgate.net

    Multi-functional System Components Primary Application
    Self-Assembled Nanoprobe Gd-DTPA, Human Serum Albumin, Indocyanine Green, Bevacizumab. nih.gov Image-guided cancer surgery and enhanced radiotherapy. nih.gov
    Albumin-Binding Imaging Agent Maleimide (B117702) linker, DTPA, 111In. nih.gov SPECT imaging of solid tumors. nih.gov
    DTPA-Functionalized Silica Monoliths Silica monolith, DTPA. rsc.org Removal of metal ions from aqueous solutions. rsc.org
    DTPA-Functionalized Magnetic Nanoparticles Chitosan-coated magnetic silica, DTPA. researchgate.net Selective adsorption of heavy metals from wastewater. researchgate.net

    The versatility of DTPA allows for its integration into a diverse array of platforms, leading to the creation of sophisticated systems with multiple, complementary functions.

    Challenges and Opportunities in this compound Research

    Despite its wide utility, the use of DTPA is not without its challenges. Addressing these challenges presents significant opportunities for innovation and improvement in the field.

    Addressing Environmental Persistence

    A primary concern with DTPA is its environmental persistence. nih.gov While it appears to be more biodegradable than EDTA, its presence in the receiving waters of many industrial areas classifies it as a major organic pollutant. nih.gov The long-term effects of its accumulation in aquatic environments, including the potential to desorb heavy metals from sediments and affect the metal balance in organisms, are still being studied. nih.gov

    The main challenge lies in the low biodegradability of DTPA in conventional wastewater treatment plants. researchgate.net This has led to the use of incineration for the disposal of process wastewater containing DTPA, which is energy-intensive. researchgate.net

    Opportunities for addressing this challenge lie in the development of biodegradable alternatives and more effective remediation strategies. Research into chelate-assisted phytoremediation, where plants are used to extract heavy metals from the soil, is one such area. researchgate.netscirp.orgcabidigitallibrary.org However, the use of chelating agents like DTPA in this context must be carefully managed to avoid the risk of groundwater contamination. cabidigitallibrary.org The development of truly biodegradable chelators inspired by DTPA's structure remains a key research goal. qnl.qa

    Enhancing Selectivity for Specific Applications

    While DTPA is a broad-spectrum chelator, many applications require high selectivity for specific metal ions. Enhancing this selectivity is a major focus of current research.

    In industrial processes like pulp bleaching, DTPA is used as a carbohydrate protector. Studies have shown that its use can improve delignification efficiency and pulp brightness by chelating metal ions like iron, copper, and manganese that can degrade cellulose. researchgate.net The selectivity of this process was significantly improved with the use of DTPA. researchgate.net

    In the context of environmental remediation, DTPA-functionalized adsorbents are being designed for the selective removal of specific heavy metals. For instance, DTPA-functionalized chitosan-coated magnetic silica nanoparticles have demonstrated excellent selectivity for capturing lead (Pb(II)) from multi-ion solutions. researchgate.net

    The design of novel chelators with specific binding sites is a key strategy for enhancing selectivity. rsc.org By modifying the structure of DTPA or incorporating it into larger, more complex molecules, researchers can tune its binding properties to target specific metals with greater affinity. This is particularly important in medical applications, where the chelator must bind tightly to the target radionuclide while avoiding essential biological metals. rsc.org

    The ongoing research into both the challenges and opportunities associated with DTPA underscores its continued importance in science and industry. Innovations in sustainable synthesis, novel design, and multi-functional systems, coupled with efforts to mitigate its environmental impact and enhance its selectivity, will undoubtedly shape the future of this remarkable compound.


    Q & A

    Q. How is DTPA utilized in soil heavy metal extraction for environmental studies?

    DTPA is employed to quantify bioavailable metal fractions, such as cadmium (Cd), in soil through extraction protocols. The method involves preparing a DTPA solution buffered at pH 7.3 to simulate plant root exudate conditions, followed by inductively coupled plasma optical emission spectrometry (ICP-OES) for metal quantification. This approach ensures reproducible results with low standard deviation, critical for assessing soil contamination and agricultural safety .

    Q. What is the role of DTPA in preventing metal ion interference in biochemical assays?

    In proteomics and immunoassays, DTPA (20 µM) is added to buffer solutions to chelate trace metal ions (e.g., Fe³⁺, Cu²⁺) that may catalyze nonspecific redox reactions or destabilize proteins. This enhances assay accuracy by minimizing false signals or protein degradation, as demonstrated in dry-reagent double-monoclonal antibody assays .

    Q. Why is Gd-DTPA a validated contrast agent for MRI-based cerebral blood flow measurement?

    Gd-DTPA’s first-pass kinetics are quantified via high-speed T2*-sensitive MRI, where signal intensity changes correlate with gadolinium concentration. Validation against autoradiography using iodo[14C]antipyrine confirms linear proportionality (r = 0.963) between MRI-derived relative blood flow and absolute values, enabling noninvasive hemodynamic mapping in cerebral infarct models .

    Q. How does DTPA enhance the separation of actinides from lanthanides in nuclear waste treatment?

    DTPA preferentially binds trivalent actinides (e.g., Cm³⁺) over lanthanides (e.g., Eu³⁺) due to stronger covalent interactions with nitrogen donors. Spectrophotometry, luminescence spectroscopy, and microcalorimetry reveal higher stability constants (logβ) for Cm(III)-DTPA, underpinning its use in the TALSPEAK process for An(III)/Ln(III) separation .

    Advanced Research Questions

    Q. What computational methods elucidate the coordination dynamics of Ln(III)-DTPA complexes?

    Density functional theory (DFT) and Hartree-Fock calculations optimize geometry and relative energies of DTPA complexes, while molecular dynamics simulations probe conformational behavior. For example, DFT (B3LYP) accurately predicts the square antiprismatic (SAP) vs. twisted square antiprismatic (TSAP) isomer energetics in Eu(III)-DTPA, validated against X-ray diffraction data .

    Q. How does temperature affect the stability constants of Ln(III)-DTPA complexes?

    Stability constants (logβ) for Nd(III)- and Eu(III)-DTPA decrease 10-fold from 10°C to 70°C due to exothermic complexation (ΔH = -50 to -70 kJ/mol). Potentiometry and microcalorimetry quantify this trend, while luminescence spectroscopy confirms octadentate coordination (N₃O₅) persists across temperatures, with protonation occurring on carboxylate groups in MHL⁻ species .

    Q. What NMR techniques resolve the solution structure and dynamics of Ln(III)-DTPA complexes?

    Two-dimensional (2D) exchange spectroscopy (EXSY) and correlation spectroscopy (COSY) reveal enantiomer exchange rates (Pr³⁺ < Eu³⁺ < Yb³⁺) and dipolar shifts. At 0–25°C, slow exchange permits full proton resonance assignment, confirming solution structures align with Nd(III)-DTPA crystallography, including central acetate coordination .

    Q. What mechanisms underlie DTPA-induced cytotoxicity in proliferating cells?

    Flow-microfluorometry shows Ca-DTPA (≥0.1 mM) blocks G1/S-phase progression by sequestering essential metals (e.g., Zn²⁺, Mg²⁺), disrupting DNA synthesis. Non-proliferating cells require higher doses (≥10 mM) for membrane damage via Ca²⁺ depletion, as Zn-DTPA lacks cytotoxicity due to weaker metal affinity .

    Methodological Considerations

    • Experimental Design: For soil studies, ensure DTPA extraction pH (7.3) and soil homogeneity to avoid variability .
    • Spectroscopic Validation: Combine luminescence lifetimes and DFT calculations to distinguish protonation sites in DTPA complexes .
    • Assay Optimization: Include 20 µM DTPA in buffers to suppress metal-mediated assay interference .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.